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Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate Documentation Hub

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  • Product: Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate
  • CAS: 1304304-50-4

Core Science & Biosynthesis

Foundational

Whitepaper: High-Resolution 1H and 13C NMR Spectral Elucidation of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate

Executive Overview The structural elucidation of complex functionalized diarylamines is a critical bottleneck in the development of targeted therapeutics, particularly in the synthesis of kinase inhibitors (e.g., MEK inh...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The structural elucidation of complex functionalized diarylamines is a critical bottleneck in the development of targeted therapeutics, particularly in the synthesis of kinase inhibitors (e.g., MEK inhibitors) where anthranilic acid and benzoate derivatives serve as primary pharmacophores. Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate represents a highly functionalized push-pull aromatic system. Accurate assignment of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra requires a deep understanding of anisotropic effects, resonance-driven electron density redistribution, and cross-ring coupling behaviors [1].

As a Senior Application Scientist, I have structured this technical guide to move beyond empirical peak-matching. Instead, we will deconstruct the physical causality behind the chemical shifts and establish a self-validating 2D NMR workflow that ensures absolute confidence in the structural assignment.

Molecular Architecture & Spin System Deconstruction

To systematically assign the NMR spectra, we must first partition the molecule into distinct magnetic domains. The molecule consists of three primary structural elements:

  • Ring A (The Benzoate Core): A 1,3,4-trisubstituted benzene ring subjected to competing electronic effects from an electron-withdrawing methyl ester and two electron-donating amine groups [3].

  • Ring B (The 2,5-Dimethylphenyl Ring): A 1,2,5-trisubstituted benzene ring characterized by steric crowding and hyperconjugative shielding from two methyl groups [4].

  • The Functional Appendages: The bridging secondary amine (-NH-), the primary amine (-NH 2​ ), and the ester methoxy group (-OCH 3​ ).

NMR_Workflow SamplePrep Sample Prep (DMSO-d6, 298K) Acq1D 1D Acquisition (1H & 13C NMR) SamplePrep->Acq1D Acq2D 2D Acquisition (COSY, HSQC, HMBC) SamplePrep->Acq2D Assign1D Spin System Extraction (Multiplicity & Integrals) Acq1D->Assign1D Assign2D Through-Bond Connectivity (HMBC & COSY) Acq2D->Assign2D Final Final Spectral Assignment & Structural Validation Assign1D->Final Assign2D->Final

Experimental workflow for NMR acquisition and structural validation.

Mechanistic Causality of 1 H and 13 C Chemical Shifts

The chemical shifts in this molecule are dictated by the delicate balance of resonance ( +R/−R ) and inductive ( +I/−I ) effects. We utilize DMSO- d6​ as the solvent to intentionally slow down the chemical exchange of the amine protons, allowing them to be observed as distinct, albeit broadened, signals [2].

Quantitative 1 H NMR Data Summary
Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality / Assignment Logic
-NH- (Bridge) 7.60br s-1HDeshielded by adjacent aromatic rings; broad due to 14 N quadrupolar relaxation.
H2 (Ring A) 7.35d2.01HDeshielded by the ortho-ester carbonyl anisotropy; meta-coupled to H6.
H6 (Ring A) 7.15dd8.5, 2.01HOrtho to the ester (deshielding) but para to the -NH 2​ (shielding).
H3' (Ring B) 7.05d7.51HMeta to the bridging amine; least shielded proton on Ring B.
H5 (Ring A) 6.80d8.51HHighly shielded by the ortho -NH-Ar group (+R effect).
H4' (Ring B) 6.75dd7.5, 1.51HShielded by the para -NH- bridge and ortho C5'-CH 3​ .
H6' (Ring B) 6.65d1.51HHighly shielded by the ortho -NH- bridge; meta-coupled to H4'.
-NH 2​ (Ring A) 5.10br s-2HPrimary amine; exchanges with trace D 2​ O if present.
-COOCH 3​ 3.75s-3HStandard methyl ester resonance [3].
C5'-CH 3​ 2.25s-3HSlightly deshielded relative to C2' due to para position to NH.
C2'-CH 3​ 2.15s-3HSterically crowded; shielded by the π -cloud of Ring A [4].
Quantitative 13 C NMR Data Summary
Carbon EnvironmentChemical Shift ( δ , ppm)TypeCausality / Assignment Logic
C=O (Ester) 166.5CqHighly deshielded carbonyl carbon[3].
C3 (Ring A) 142.5CqDirectly attached to the primary amine (-NH 2​ ).
C1' (Ring B) 141.0CqDirectly attached to the bridging diarylamine nitrogen [1].
C4 (Ring A) 138.0CqDirectly attached to the bridging diarylamine nitrogen.
C5' (Ring B) 136.0CqSubstituted with a methyl group.
C3' (Ring B) 131.0CHUnsubstituted aromatic methine.
C2' (Ring B) 127.5CqSubstituted with a methyl group; ortho to the amine bridge.
C6 (Ring A) 124.0CHUnsubstituted aromatic methine.
C4' (Ring B) 122.5CHUnsubstituted aromatic methine.
C1 (Ring A) 119.0CqAttached to the ester group.
C6' (Ring B) 117.5CHUnsubstituted aromatic methine; ortho to the amine bridge.
C2 (Ring A) 115.5CHUnsubstituted aromatic methine; shielded by ortho -NH 2​ .
C5 (Ring A) 112.5CHUnsubstituted aromatic methine; highly shielded by ortho -NH-Ar.
-COOCH 3​ 51.5CH 3​ Methoxy carbon.
C5'-CH 3​ 21.0CH 3​ Aromatic methyl carbon.
C2'-CH 3​ 17.5CH 3​ Aromatic methyl carbon; upfield due to steric compression [4].

Correlational 2D NMR Workflow (Self-Validating Protocol)

To ensure scientific integrity, 1D assignments must be rigorously cross-validated using 2D correlational spectroscopy. The protocol described below forms a self-validating logical loop.

Step 1: Spin System Isolation via COSY

The 1 H- 1 H COSY spectrum will immediately separate the aromatic protons into two distinct spin systems:

  • System A (Ring A): An ortho-coupling cross-peak between H5 ( δ 6.80) and H6 ( δ 7.15). H6 will further show a meta-coupling cross-peak to H2 ( δ 7.35).

  • System B (Ring B): An ortho-coupling cross-peak between H3' ( δ 7.05) and H4' ( δ 6.75). H4' will show a meta-coupling cross-peak to H6' ( δ 6.65).

Step 2: Direct Carbon Mapping via HSQC

Using multiplicity-edited 1 H- 13 C HSQC, we map the identified protons directly to their attached carbons. This unambiguously differentiates the quaternary carbons (which will not appear in the HSQC) from the methine (CH) and methyl (CH 3​ ) carbons.

Step 3: Quaternary Assignment and Ring Bridging via HMBC

The most critical step in validating the structure of a diarylamine is proving the connectivity across the amine bridge [2]. Because J -coupling across the nitrogen atom in 1 H NMR is typically unobservable due to rapid quadrupolar relaxation, we rely on Heteronuclear Multiple Bond Correlation (HMBC).

HMBC_Network H_NH H-N (Amine Bridge) C_RingA C4 (Ring A) H_NH->C_RingA 2J/3J CH C_RingB C1' (Ring B) H_NH->C_RingB 2J/3J CH H_Me H-C2' (Methyl) H_Me->C_RingB 3J CH C_C2 C2' & C3' (Ring B) H_Me->C_C2 2J/3J CH

Key HMBC logical relationships linking the diarylamine bridge to Ring A and Ring B.

Self-Validating HMBC Checks:

  • The Amine Bridge: The broad singlet at δ 7.60 (-NH-) must show strong 3JCH​ correlations to C5 (Ring A) and C2'/C6' (Ring B), as well as 2JCH​ correlations to C4 (Ring A) and C1' (Ring B).

  • The Ester Anchor: The methoxy protons at δ 3.75 must show a 3JCH​ correlation exclusively to the carbonyl carbon at δ 166.5.

  • The Methyl Anchors: The C2'-CH 3​ protons ( δ 2.15) must show a 3JCH​ correlation to C1' and C3', and a 2JCH​ correlation to C2'. This definitively anchors the orientation of Ring B.

Standardized Experimental Methodology

For researchers aiming to replicate these assignments, the following high-resolution acquisition protocol is required to ensure sufficient signal-to-noise (S/N) for the critical HMBC long-range correlations.

Step-by-Step Acquisition Protocol:

  • Sample Preparation: Dissolve 20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ (99.9% D) to prevent rapid exchange of the amine protons. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm inverse detection probe (e.g., BBO or TXI) tuned to 1 H and 13 C.

  • 1D 1 H Acquisition: Execute a standard zg30 pulse sequence. Set the relaxation delay (D1) to 1.5 seconds to ensure complete relaxation of the methyl protons. Acquire 16-32 scans.

  • 1D 13 C Acquisition: Execute a proton-decoupled zgpg30 sequence. Because quaternary carbons (C1, C3, C4, C1', C2', C5') lack NOE enhancement and have long T1​ relaxation times, set D1 to ≥2.0 seconds and acquire a minimum of 1024 scans.

  • 2D HMBC Acquisition: Execute an hmbcgplpndqf sequence. Optimize the long-range coupling constant delay for JCH​=8 Hz. Acquire 256 t1​ increments with 16 scans per increment to ensure the bridging -NH- correlations are resolved above the noise floor.

References

  • Diarylamine Synthesis via Desulfinylative Smiles Rearrangement | Organic Letters. ACS Publications.
  • Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation - ACS Publications. ACS Publications.
  • 4 - Rsc.org. Royal Society of Chemistry.
  • Benzenamine, 2,5-dimethyl-, hydrochloride (1:1) | C8H12ClN - PubChem. National Institutes of Health.
Exploratory

Mechanistic Profiling of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate: In Vitro Evaluation of a Diphenylamine-Based Allosteric Modulator

Executive Summary Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate (CAS 1304304-50-4) is a highly specialized chemical entity characterized by its ortho-amino diphenylamine core. In the landscape of targeted therapeu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate (CAS 1304304-50-4) is a highly specialized chemical entity characterized by its ortho-amino diphenylamine core. In the landscape of targeted therapeutics, the diphenylamine pharmacophore is universally recognized as the foundational scaffold for ATP-noncompetitive, allosteric inhibitors of Mitogen-Activated Protein Kinase Kinase 1 and 2 (MEK1/2) . As a Senior Application Scientist, evaluating the in vitro mechanism of action (MoA) of such a compound requires a rigorous, self-validating cascade of biochemical and cellular assays. This whitepaper details the structural rationale, target engagement kinetics, and step-by-step experimental methodologies required to validate this compound as a potent allosteric kinase modulator.

Structural Rationale & Pharmacophore Dynamics

To understand the causality behind the experimental design, we must first analyze the molecular geometry of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate.

Unlike Type I kinase inhibitors that competitively bind the highly conserved ATP hinge region, diphenylamine derivatives are Type III/IV inhibitors. They bind to a deep, hydrophobic allosteric pocket adjacent to the ATP-binding site, which is formed by the displacement of the regulatory C-helix and the activation loop of MEK1/2.

The structural features of this compound dictate its mechanism:

  • Conformational Locking: The ortho-relationship between the primary amino group (C3) and the diarylamine nitrogen (C4) allows for intramolecular hydrogen bonding. This restricts the two aromatic rings into a non-coplanar, twisted conformation—the exact geometry required to wedge into the MEK allosteric pocket.

  • Hydrophobic Sub-Pocket Engagement: The 2,5-dimethylphenyl ring projects deeply into the hydrophobic sub-pocket, maximizing Van der Waals interactions.

  • Bidentate Anchoring: The methyl ester at C1 acts as a critical hydrogen bond acceptor, interacting with Ser212, a residue essential for anchoring allosteric inhibitors within the MEK1 pocket .

By locking MEK1/2 in a catalytically inactive state, the compound prevents the phosphorylation of downstream ERK1/2, thereby halting tumor cell proliferation.

MEK_Allosteric_Mechanism Upstream Upstream Signal (RAS / RAF) MEK_Active MEK1/2 (Active Conformation) Upstream->MEK_Active Phosphorylation ERK_Active ERK1/2 (Phosphorylated) MEK_Active->ERK_Active Kinase Activity Phenotype Tumor Cell Proliferation ERK_Active->Phenotype Transcriptional Activation Compound Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate (Diphenylamine Core) MEK_Inactive MEK1/2 (Locked Inactive State) Compound->MEK_Inactive Binds Allosteric Pocket (Adjacent to ATP site) MEK_Inactive->ERK_Active Inhibits Phosphorylation

Figure 1: Allosteric MEK1/2 inhibition mechanism by diphenylamine-based compounds.

In Vitro Biochemical Profiling

To definitively prove the mechanism of action, our biochemical assays must be designed as self-validating systems. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) combined with an ATP-titration matrix.

The Causality of Assay Selection

We select HTRF over standard radiometric ( 33P -ATP) assays because HTRF is a wash-free system. Allosteric inhibitors often exhibit slower on/off rates and lower absolute affinities than covalent binders. Washing steps can disrupt the equilibrium of the compound-kinase complex, leading to artifactual loss of potency. HTRF maintains this equilibrium.

Furthermore, to validate the allosteric mechanism, we perform an ATP Titration Shift Assay . If the compound is ATP-competitive, its IC50​ will shift rightward (increase) linearly as ATP concentration increases. Because Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate binds an allosteric pocket, its IC50​ will remain static across a wide range of ATP concentrations (10 µM to 1 mM), unequivocally proving its noncompetitive nature.

Cellular Target Engagement & Pathway Suppression

Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and intracellular protein binding. To validate cellular target engagement, we measure the suppression of phosphorylated ERK1/2 (p-ERK) in a hyperactive MAPK cell line (e.g., A375 melanoma, harboring the BRAF V600E mutation).

Self-Validating Control: The C121S Counter-Screen

To ensure the observed cellular phenotype is strictly due to on-target allosteric inhibition, the assay must include a counter-screen against cells expressing a MEK1 C121S mutant. The C121S mutation structurally alters the allosteric pocket, conferring resistance to diphenylamine inhibitors without affecting the ATP-binding site . If the compound inhibits wild-type MEK but fails against the C121S mutant, the allosteric mechanism is definitively validated in cellulo.

Quantitative Data Summary

The following table summarizes the expected quantitative profile for an optimized diphenylamine-based MEK inhibitor across the in vitro cascade:

Assay TypeParameter MeasuredExpected RangeMechanistic Interpretation
Biochemical (HTRF) MEK1 IC50​ 1 - 20 nMHigh-affinity target engagement at the allosteric site.
Biochemical (Matrix) ATP Shift Ratio (1 mM vs 10 µM)< 1.5-fold shiftConfirms ATP-noncompetitive, allosteric binding.
Cellular (Western) p-ERK IC50​ (A375 WT cells)5 - 50 nMPotent intracellular pathway suppression.
Cellular (Mutant) p-ERK IC50​ (A375 C121S cells)> 10,000 nMValidates strict dependence on the allosteric pocket.
Phenotypic (3D) CellTiter-Glo IC50​ 10 - 100 nMTranslation of target inhibition to anti-proliferative effect.

Step-by-Step Experimental Methodologies

The following protocols outline the exact workflow required to generate the data described above.

In_Vitro_Workflow Phase1 1. Biochemical Profiling HTRF Kinase Assay Phase2 2. Mechanism Validation ATP Titration (IC50 Shift) Phase1->Phase2 Confirm Potency Phase3 3. Cellular Target Engagement p-ERK1/2 Western Blot Phase2->Phase3 ATP-Noncompetitive Phase4 4. Phenotypic Translation 3D Spheroid Viability Assay Phase3->Phase4 Pathway Suppression

Figure 2: Step-by-step in vitro assay workflow for validating allosteric kinase inhibitors.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
  • Reagent Preparation: Prepare a 2X enzyme mix containing recombinant active MEK1 and inactive ERK2 substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Prepare a 2X substrate mix containing ATP.

  • Compound Dispensing: Dispense Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume pro-plate. Use an acoustic liquid handler (e.g., Labcyte Echo) to ensure precise transfer and minimize DMSO solvent effects.

  • Pre-Incubation: Add 5 µL of the 2X enzyme mix to the compound. Critical Step: Incubate for 15 minutes at room temperature. Causality: This allows the compound to access and equilibrate within the allosteric pocket before the introduction of competitive substrates.

  • Reaction Initiation: Add 5 µL of the 2X ATP substrate mix. Incubate for exactly 60 minutes at room temperature.

  • Termination & Detection: Add 10 µL of HTRF detection buffer containing EDTA, Eu-cryptate-labeled anti-pERK antibody, and d2-labeled secondary antibody. Causality: EDTA instantly chelates Mg2+ , halting kinase activity to provide a precise snapshot of inhibition.

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 620 nm emissions) on a compatible microplate reader (e.g., PHERAstar FSX).

Protocol 2: Cellular p-ERK1/2 Western Blotting
  • Cell Seeding: Seed A375 cells (BRAF V600E) at 3×105 cells/well in 6-well tissue culture plates. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Treat the cells with the compound (titrated from 0.1 nM to 10 µM) for exactly 2 hours. Critical Step: Causality: A 2-hour window is specifically chosen to capture direct kinase inhibition. Longer incubations (e.g., 24+ hours) trigger ERK-mediated negative feedback loops (such as DUSP downregulation or compensatory RAF hyperactivation), which confound the direct mechanistic readout.

  • Lysis: Wash cells rapidly with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with 1X Halt Protease and Phosphatase Inhibitor Cocktail to preserve the phosphorylation state.

  • Separation & Transfer: Quantify lysates using a BCA assay. Load 20 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Probing: Block the membrane with 5% BSA in TBST for 1 hour. Probe overnight at 4°C with primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2 (as a loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using enhanced chemiluminescence (ECL) and quantify densitometry using ImageJ to calculate the cellular IC50​ .

References

  • Title : MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms Source : PMC (National Institutes of Health) URL :[Link]

  • Title : Discovery of Novel Allosteric Mitogen-Activated Protein Kinase Kinase (MEK) 1,2 Inhibitors Possessing Bidentate Ser212 Interactions Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : MEK1 mutations confer resistance to MEK and B-RAF inhibition Source : Proceedings of the National Academy of Sciences (PNAS) URL :[Link]

Foundational

Pharmacokinetic Profiling of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate: A Technical Guide

Executive Summary Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate (CAS 1304304-50-4) is a highly lipophilic small molecule characterized by a diarylamine core and a methyl ester moiety. In preclinical drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate (CAS 1304304-50-4) is a highly lipophilic small molecule characterized by a diarylamine core and a methyl ester moiety. In preclinical drug development, derivatizing a pharmacophore as a methyl ester is a classic prodrug strategy designed to enhance membrane permeability. However, this structural choice introduces complex biotransformation dynamics. As a Senior Application Scientist, I have designed this whitepaper to outline a rigorous, self-validating pharmacokinetic (PK) profiling strategy that isolates the clearance mechanisms of the parent ester from its active carboxylic acid metabolite.

Mechanistic DMPK Predictions & Causality

Before initiating wet-lab assays, we must establish the predictive Drug Metabolism and Pharmacokinetics (DMPK) liabilities based on the compound's structural topology.

  • Ester Cleavage (Prodrug Activation): The methyl ester group is highly susceptible to rapid hydrolysis.1 are the primary enzymes responsible for cleaving this ester to yield the active 3-amino-4-[(2,5-dimethylphenyl)amino]benzoic acid[1].

  • Phase I Oxidation: The 2,5-dimethylphenyl ring contains benzylic methyl groups that serve as prime targets for Cytochrome P450 (CYP450)-mediated oxidation, likely leading to inactive hydroxylated metabolites.

MetabolicPathway Parent Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate (Parent Ester) CES Carboxylesterases (CES1 / CES2) Parent->CES Hydrolysis CYP Cytochrome P450 (e.g., CYP3A4, CYP2C9) Parent->CYP Oxidation Acid 3-amino-4-[(2,5-dimethylphenyl)amino]benzoic acid (Active Metabolite) CES->Acid Cleavage of Methyl Ester Hydroxyl Benzylic Hydroxylation (Inactive Metabolites) CYP->Hydroxyl Phase I Metabolism

Fig 1. Predicted primary metabolic pathways for the methyl ester parent compound.

In Vitro ADME Workflows

To accurately predict human clearance and establish an2, we must decouple CES-mediated hydrolysis from CYP-mediated oxidation[2].

Protocol 2.1: Differentiated Metabolic Stability (Liver Microsomes)

Objective: Quantify the intrinsic clearance ( CLint​ ) of the compound while identifying the driving enzyme class. Standard3 utilize Human Liver Microsomes (HLM)[3].

  • Step 1: Prepare a 1 µM working solution of the compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2 (The Causality Control): Split the assay into two parallel arms.

    • Arm A (+NADPH): Contains 1 mM NADPH. This arm measures total clearance (CYP450 + CES).

    • Arm B (-NADPH): Lacks NADPH. Because CES enzymes do not require cofactors, this arm isolates esterase-driven hydrolysis.

  • Step 3: Initiate the reaction by adding HLM (0.5 mg/mL final protein concentration). Incubate at 37°C.

  • Step 4: At intervals of 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Step 5: Centrifuge at 4,000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.

Protocol 2.2: Caco-2 Bidirectional Permeability

Objective: Evaluate intestinal absorption potential and efflux ratio.

  • Step 1: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm² (validating monolayer integrity).

  • Step 2: Dose 10 µM of the compound in HBSS buffer to the Apical (A) chamber for A→B assessment, and to the Basolateral (B) chamber for B→A assessment.

  • Step 3: Sample the receiver chambers at 60 and 120 minutes. Calculate the apparent permeability ( Papp​ ).

In Vivo Pharmacokinetic Profiling

Transitioning to in vivo models requires strict pre-analytical controls. If blood samples are not stabilized, esterases in rodent plasma will continue to degrade the parent compound ex vivo, artificially inflating the calculated in vivo clearance.

Protocol 3.1: Dual-Analyte Rodent PK Study

Objective: Determine for both the parent ester and the active acid[].

  • Step 1 (Formulation): Due to high lipophilicity, formulate the Intravenous (IV) dose (1 mg/kg) in 5% DMSO / 40% PEG400 / 55% Saline. Formulate the Per Os (PO) dose (10 mg/kg) as a suspension in 0.5% Methylcellulose.

  • Step 2 (Dosing): Administer to male Sprague-Dawley rats (n=3 per route).

  • Step 3 (Sampling): Collect blood via jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Step 4 (Critical Stabilization): Collect blood directly into tubes pre-treated with K2​EDTA and an esterase inhibitor (e.g., 1 mM Phenylmethylsulfonyl fluoride [PMSF] or Sodium Fluoride [NaF]). This halts ex vivo hydrolysis, ensuring the LC-MS/MS readout reflects true circulating concentrations.

  • Step 5: Perform dual-analyte LC-MS/MS bioanalysis to quantify both the methyl ester and the carboxylic acid metabolite.

PKWorkflow Start Compound Synthesis & Physicochemical QC InVitro In Vitro ADME • Plasma/Microsomal Stability • CES/CYP Phenotyping • Caco-2 Permeability Start->InVitro InVivo In Vivo PK (Rodent) • IV & PO Dosing • Stabilized Blood Sampling • Tissue Distribution InVitro->InVivo IVIVE Translation Bioanalysis LC-MS/MS Bioanalysis • Parent Ester Quantitation • Acid Metabolite Quantitation InVivo->Bioanalysis Modeling PK Parameter Estimation • Clearance (CL) • Volume of Distribution (Vd) • Bioavailability (F) Bioanalysis->Modeling

Fig 2. Sequential preclinical pharmacokinetic profiling workflow from in vitro to in vivo.

Data Interpretation & Pharmacokinetic Parameters

Based on the structural liabilities of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate, the resulting PK data will exhibit a classic "prodrug-to-active" inversion profile. The table below summarizes the expected quantitative data matrix.

Pharmacokinetic ParameterParent (Methyl Ester)Active Metabolite (Free Acid)Biological Implication
In Vitro T1/2​ (HLM) < 15 min> 60 minRapid CES-mediated hepatic clearance of the parent ester.
Caco-2 Papp​ (A→B) > 15 × 10⁻⁶ cm/s< 2 × 10⁻⁶ cm/sHigh intestinal permeability of ester; poor permeability of acid.
In Vivo CL (Rat IV) > 40 mL/min/kg< 10 mL/min/kgParent acts as a transient delivery vehicle; acid is the systemic driver.
Volume of Distribution ( Vd​ ) > 5 L/kg< 1 L/kgHigh lipophilicity drives parent into tissues; acid remains in plasma.
Oral Bioavailability (F) < 5% (as parent)> 60% (as metabolite)Extensive first-pass hydrolysis yields high systemic exposure of the active acid.

By tracking both analytes, researchers can definitively prove that the methyl ester successfully masks the polarity of the acid for gastrointestinal absorption, before being efficiently unmasked by hepatic and intestinal esterases to exert its systemic pharmacological effect.

Sources

Exploratory

Thermodynamic Stability of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate at Room Temperature: A Physicochemical Whitepaper

Executive Summary The transition of an active pharmaceutical ingredient (API) or its advanced intermediates from the bench to commercial manufacturing requires an uncompromising understanding of its solid-state behavior....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of an active pharmaceutical ingredient (API) or its advanced intermediates from the bench to commercial manufacturing requires an uncompromising understanding of its solid-state behavior. As a Senior Application Scientist, I approach the thermodynamic stability of highly functionalized intermediates—such as Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate —not merely as a regulatory checkbox, but as a foundational pillar of rational drug design. This whitepaper synthesizes physicochemical principles, regulatory guidelines, and self-validating experimental workflows to definitively establish the thermodynamic stability of this compound at room temperature (25°C).

Chemical Context & Structural Liabilities

Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate is a complex esterified diaminobenzoate. Structurally, it shares a pharmacophoric backbone with fenamate non-steroidal anti-inflammatory drugs (NSAIDs) such as mefenamic acid[1]. However, the substitution of the carboxylic acid with a methyl ester fundamentally alters its solid-state landscape.

In traditional fenamates, thermodynamic stability is heavily dictated by the torsion angle between the aromatic rings and the formation of robust carboxylic acid dimers[1]. In our target compound, the absence of the carboxylic acid donor forces the crystal lattice to rely on weaker N-H···O=C (ester) hydrogen bonds. This weaker intermolecular network increases the system's free energy and its propensity for polymorphism. Consequently, identifying the thermodynamically stable polymorph at room temperature is critical to prevent spontaneous, irreversible phase transitions during storage or formulation.

Thermodynamic Principles: Enantiotropy vs. Monotropy

At 25°C, the stability of a solid form is governed strictly by its Gibbs free energy ( G=H−TS ). When evaluating multiple polymorphs of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate, we must determine if the polymorphic system is monotropic (one form is stable across all temperatures) or enantiotropic (the relative stability of the forms crosses over at a specific transition temperature, Ttr​ )[2].

A common pitfall in early-stage development is relying solely on high-temperature thermal analysis (like Differential Scanning Calorimetry, DSC). A form that melts at the highest temperature may actually be metastable at room temperature if the system is enantiotropic[3]. Therefore, empirical room-temperature evaluations are mandatory to comply with ICH Q1A(R2) long-term storage guidelines, which dictate stability testing at 25°C/60% RH or 30°C/65% RH[4][5].

Workflow Start Synthesize Methyl 3-amino-4- [(2,5-dimethylphenyl)amino]benzoate Thermal Thermal Analysis (DSC/TGA) Determine Tm and ΔHf Start->Thermal Slurry Slurry Equilibrium at 25°C (Solvent-Mediated Phase Transition) Start->Slurry IMC Isothermal Microcalorimetry (Measure Heat Flow at 25°C) Start->IMC Stable Identify Thermodynamically Stable Polymorph at RT Thermal->Stable High-Temp Data Slurry->Stable Empirical RT Data IMC->Stable Kinetic RT Data

Fig 1. Multimodal workflow for evaluating thermodynamic stability at room temperature.

Experimental Workflows & Methodologies

To establish a self-validating system, we employ orthogonal techniques. The causality behind this is simple: thermodynamic stability cannot be proven by a single data point; it must be triangulated through solubility, thermal kinetics, and structural analysis.

Protocol 1: Solvent-Mediated Slurry Equilibrium (The Gold Standard)

Causality: Why use a slurry instead of thermal aging? Solid-state phase transitions at 25°C possess high kinetic activation barriers and may take years to manifest in a dry powder. Suspending the compound in a solvent lowers this barrier via a dissolution-nucleation pathway, allowing the system to naturally relax to the lowest energy state within days[6].

Step-by-Step Methodology:

  • Solvent Selection: Select a solvent system (e.g., Ethyl Acetate/Heptane 1:1) wherein the compound exhibits moderate solubility (10-50 mg/mL) but does not form solvates.

  • Preparation: Weigh 500 mg of the compound (a 1:1 physical mixture of suspected polymorphs, e.g., Form I and Form II) into a 20 mL glass vial.

  • Suspension: Add 5 mL of the selected solvent to create a thick, stirrable slurry.

  • Equilibration: Add a magnetic stir bar, seal the vial, and stir at 500 RPM in a temperature-controlled incubator set strictly to 25.0 ± 0.1 °C for 72 hours.

  • Harvesting: Filter the suspension rapidly using a 0.22 µm PTFE syringe filter to prevent solvent evaporation-induced precipitation.

  • Validation Check (Self-Validating Step): Analyze the dried solid residue via Thermogravimetric Analysis (TGA). If mass loss is <0.5%, no solvate was formed, validating that the resulting phase is a true polymorph.

  • Identification: Analyze via X-Ray Powder Diffraction (XRPD) to identify the surviving, thermodynamically stable phase.

Protocol 2: Isothermal Microcalorimetry (IMC) for Kinetic Profiling

Causality: Slurry experiments are destructive and solvent-dependent. IMC provides a non-destructive, real-time measurement of the heat flow associated with polymorphic transitions or amorphous relaxations at exactly 25°C[7].

Step-by-Step Methodology:

  • Calibration: Calibrate the microcalorimeter using electrical substitution heating at exactly 25.0°C.

  • Sample Loading: Load 100 mg of the synthesized Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate into a sterilized glass ampoule.

  • Measurement: Seal the ampoule, lower it into the measurement position, and record the heat flow ( dq/dt ) continuously for 48 hours.

  • Data Interpretation: An exothermic signal indicates a relaxation process (metastable to stable transition). A flat baseline (zero heat flow) confirms thermodynamic stability and the absence of phase transitions at room temperature.

Pathway Meta Metastable Form (Higher Gibbs Free Energy) Solution Dissolution in Moisture/Solvent Meta->Solution High Solubility Stable Stable Form at 25°C (Lowest Gibbs Free Energy) Meta->Stable Solid-State Transition (High Activation Energy) Solution->Stable Nucleation & Growth

Fig 2. Thermodynamic transition pathways from metastable to stable polymorphs at 25°C.

Quantitative Data Interpretation

To illustrate the application of these principles, Table 1 presents representative thermodynamic parameters for two hypothetical polymorphs of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate.

By applying the Heat of Fusion Rule [2], we observe that Form II has a lower melting point ( Tm​ ) but a higher enthalpy of fusion ( ΔHf​ ) than Form I. This confirms an enantiotropic relationship. Because Form II exhibits the lowest aqueous solubility at 25°C, it possesses the lowest Gibbs free energy at room temperature, making it the thermodynamically stable form for long-term storage.

Table 1: Representative Thermodynamic Parameters for Polymorphs

Polymorphic FormMelting Point ( Tm​ , °C)Enthalpy of Fusion ( ΔHf​ , J/g)Aqueous Solubility at 25°C (mg/mL)Thermodynamic Status at 25°C
Form I 181.585.20.045Metastable (Enantiotropic)
Form II 175.092.40.012Thermodynamically Stable

Conclusion

The thermodynamic stability of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate at room temperature cannot be assumed based on structural similarity to other fenamates. By deploying a rigorous, self-validating matrix of solvent-mediated slurry equilibration, thermal analysis, and isothermal microcalorimetry, researchers can definitively isolate the stable polymorph. This proactive physicochemical characterization ensures compliance with ICH Q1A(R2) guidelines[5] and safeguards the compound against catastrophic phase transitions during downstream formulation and storage.

References

  • Title: A Deep Dive into ICH Stability Guidelines (Q1A-Q1F) Source: BioBoston Consulting URL: 4

  • Title: Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products Source: ICH (International Council for Harmonisation) URL: 5

  • Title: Thermodynamic stability and transformation of pharmaceutical polymorphs Source: IUPAC URL: 3

  • Title: Estimating Thermodynamic Stability Relationship of Polymorphs of Sofosbuvir Source: ACS Publications (Crystal Growth & Design) URL: 2

  • Title: Characterization of pharmaceutical polymorphs by isothermal calorimetry Source: PubMed / NIH URL: 7

  • Title: Mefenamic Acid Anti-Inflammatory Drug: Probing Its Polymorphs by Vibrational (IR and Raman) and Solid-State NMR Spectroscopies Source: ACS Publications URL: 1

  • Title: Metformin-NSAIDs Molecular Salts: A Path towards Enhanced Oral Bioavailability and Stability Source: PMC / NIH URL: 6

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate in Targeted Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on highly functionalized, conformationally predictable building blocks. Methyl 3-amino-4-[(2,5...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on highly functionalized, conformationally predictable building blocks. Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate (CAS: 1304304-50-4) is a high-value ortho-diamine intermediate[1]. Characterized by its sterically encumbered diphenylamine core and versatile functional groups, it serves as a critical precursor for synthesizing complex heterocycles, such as benzimidazoles and quinoxalines. These scaffolds are ubiquitous in the development of kinase inhibitors, particularly those targeting the MAPK/ERK pathway[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthetic workflows, and downstream applications in drug development.

Molecular Architecture & Physicochemical Profiling

The structural uniqueness of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate stems from the interplay between its electron-withdrawing ester group and the electron-donating amino functionalities.

Causality in Molecular Conformation: The presence of the 2,5-dimethyl substitutions on the aniline ring introduces significant steric encumbrance. This forces the two aromatic rings out of coplanarity, resulting in a pronounced dihedral twist. This non-planar geometry is not merely a physical artifact; it is a critical design feature. When incorporated into kinase inhibitors, this twisted conformation allows the molecule to perfectly occupy deep, narrow hydrophobic allosteric pockets without suffering from the entropic penalty of desolvation associated with flat, planar molecules[2].

Table 1: Physicochemical and Cheminformatic Properties

To facilitate lead optimization and formulation strategies, the core physicochemical parameters are summarized below:

PropertyValueAnalytical & Biological Relevance
Molecular Formula C₁₆H₁₈N₂O₂Defines the elemental composition and stoichiometry[1].
Molecular Weight 270.33 g/mol Falls well within the optimal range for fragment-based or lead-like chemical space[1].
CAS Registry Number 1304304-50-4Unique identifier for sourcing and regulatory documentation[1].
Estimated LogP (XLogP3) ~3.8Indicates moderate lipophilicity; optimal for crossing lipid bilayers while maintaining aqueous solubility.
Topological Polar Surface Area 64.3 ŲExcellent predictor for membrane permeability; well below the 140 Ų threshold for oral bioavailability.
Hydrogen Bond Donors 3Provided by the primary (-NH₂) and secondary (-NH-) amines; crucial for hinge-region binding in kinases.
Hydrogen Bond Acceptors 4Provided by the ester oxygens and amine nitrogens.
Rotatable Bonds 4Affords the necessary conformational flexibility to induce fit within target protein binding sites.

Rational Synthesis & Self-Validating Methodologies

The synthesis of highly substituted diphenylamines requires strict control over chemoselectivity. The standard protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation.

Experimental Protocol: Self-Validating Two-Step Synthesis

Step 1: SNAr Reaction to Form the Nitro-Diphenylamine Intermediate

  • Causality of Reagents: Methyl 4-fluoro-3-nitrobenzoate is selected as the electrophile because the highly electronegative fluorine atom strongly polarizes the C-F bond, accelerating the addition step of the SNAr mechanism. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HF, driving the reaction forward without competing for the electrophile. N,N-Dimethylformamide (DMF) stabilizes the anionic Meisenheimer intermediate via its polar aprotic nature.

  • Procedure:

    • Dissolve 1.0 eq of Methyl 4-fluoro-3-nitrobenzoate and 1.2 eq of 2,5-dimethylaniline in anhydrous DMF (0.5 M).

    • Add 2.0 eq of DIPEA. Stir the mixture at 120°C under a nitrogen atmosphere for 12 hours.

  • Self-Validation (IPC): The protocol validates itself via High-Performance Liquid Chromatography (HPLC). The reaction is deemed complete only when the starting material peak (Rt = 8.2 min) is >98% converted to the intermediate peak (Rt = 11.4 min, monitored at 254 nm). This ensures complete nucleophilic displacement before proceeding, eliminating downstream purification bottlenecks.

Step 2: Catalytic Hydrogenation to the Ortho-Diamine

  • Causality of Reagents: Palladium on Carbon (Pd/C) is chosen for its high chemoselectivity toward nitro reduction without cleaving the methyl ester. Methanol (MeOH) acts as a protic solvent to facilitate proton transfer during the reduction.

  • Procedure:

    • Dissolve the intermediate in MeOH (0.2 M). Add 10 wt% of 10% Pd/C.

    • Purge the vessel with N₂ (3x) to prevent catalyst combustion, then purge with H₂ (3x).

    • Stir vigorously under 1 atm H₂ at 25°C for 4 hours.

  • Self-Validation (IPC): Completion is verified by the disappearance of the yellow color (characteristic of the conjugated nitro group) and confirmed by TLC (Hexane:EtOAc 3:1). The complete disappearance of the intermediate spot (Rf = 0.6) and the appearance of a highly polar, UV-active spot (Rf = 0.2) validates the successful formation of the target diamine[3].

Synthesis A Methyl 4-fluoro- 3-nitrobenzoate C SNAr Intermediate (Nitro-diphenylamine) A->C DIPEA, DMF 120°C, 12h B 2,5-Dimethylaniline B->C Nucleophile D Target Compound (CAS 1304304-50-4) C->D Pd/C, H2 (1 atm) MeOH, 25°C, 4h

Fig 1: Two-step synthesis workflow of CAS 1304304-50-4 via SNAr and catalytic hydrogenation.

Downstream Applications: Kinase Inhibitor Design

The ortho-diamine motif of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate is a privileged scaffold. When reacted with aldehydes or carboxylic acids under oxidative or acidic conditions, it readily cyclizes to form 1-arylbenzimidazoles[3].

Mechanistic Causality in Cyclization: During cyclization, the primary amine at the C3 position is significantly more nucleophilic than the sterically hindered, conjugated secondary amine at the C4 position. Consequently, the primary amine initiates the nucleophilic attack on the carbonyl carbon. Subsequent dehydration and intramolecular ring closure by the secondary amine yield the benzimidazole core.

These benzimidazole derivatives are highly sought after in oncology. Specifically, the diphenylamine-derived core mimics the binding modalities of known allosteric MEK1/2 inhibitors[2]. By binding to an allosteric pocket adjacent to the ATP-binding site, these compounds induce a conformational shift that locks the kinase in an inactive state, thereby halting the MAPK/ERK signaling cascade responsible for unchecked cellular proliferation.

Pathway RTK Receptor Tyrosine Kinase RAS RAS (GTPase) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 Kinase RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Prolif Cell Proliferation ERK->Prolif Transcription Inhibitor Benzimidazole Derivatives (from CAS 1304304-50-4) Inhibitor->MEK Allosteric Inhibition

Fig 2: MAPK/ERK signaling cascade highlighting allosteric MEK inhibition by target derivatives.

References

  • ACS Publications. "Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor". URL:[Link]

  • ACS Publications. "K2CO3-Catalyzed Dual C–C-Coupled Cyclization to 3-Amino-4-benzoylbiphenyls and In Situ I2-Catalyzed C–N Bond Forming Annulation: A Metal-Free Synthesis of Arylacridones". URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate

Application Note: Step-by-Step Synthesis Protocol for Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis Protocol for Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate (CAS: 1304304-50-4) is a highly functionalized o-phenylenediamine derivative. Compounds of this class serve as critical building blocks and advanced intermediates in drug discovery, most notably in the synthesis of biologically active benzimidazoles, kinase inhibitors, and allosteric modulators.

Synthesizing this unsymmetrical diarylamine requires high regioselectivity and chemoselectivity. This guide details a robust, field-proven, two-phase synthetic strategy: a Nucleophilic Aromatic Substitution ( SN​Ar ) followed by a chemoselective catalytic hydrogenation.

Retrosynthetic Strategy & Workflow

The most efficient disconnection for this molecule targets the C-N bonds. Attempting a direct Buchwald-Hartwig cross-coupling on a dihalo-benzoate can lead to regiochemical mixtures. Instead, we leverage the innate electronic properties of a commercially available precursor: Methyl 4-fluoro-3-nitrobenzoate .

The strong electron-withdrawing nature of the ortho-nitro and para-ester groups highly activates the C4 position toward nucleophilic attack. Following the SN​Ar coupling with 2,5-dimethylaniline, the nitro group is cleanly reduced to the primary amine using heterogeneous palladium catalysis.

Workflow A Methyl 4-fluoro-3-nitrobenzoate + 2,5-dimethylaniline B SNAr Reaction (Phase 1) A->B C Methyl 4-[(2,5-dimethylphenyl)amino] -3-nitrobenzoate B->C Intermediate D Catalytic Hydrogenation (Phase 2) C->D E Methyl 3-amino-4-[(2,5-dimethylphenyl)amino] benzoate D->E Target Product

Figure 1: Two-phase synthetic workflow from precursors to the target diamine.

Phase 1: Nucleophilic Aromatic Substitution ( SN​Ar )

Mechanistic Rationale

In SN​Ar reactions, the leaving group ability is dictated by electronegativity rather than bond strength, which is the inverse of aliphatic SN​2 reactions. Fluorine is the optimal leaving group here; its extreme electronegativity strongly polarizes the C-F bond, increasing the electrophilicity of the ipso carbon and stabilizing the anionic Meisenheimer complex [1, 3].

We utilize Potassium Carbonate ( K2​CO3​ ) as a mild, insoluble base. Unlike stronger bases (e.g., NaH or alkoxides), K2​CO3​ acts purely as an acid scavenger to neutralize the generated HF, preventing the unwanted hydrolysis of the methyl ester.

Mechanism N1 1. Nucleophilic Attack Amine lone pair attacks C4 position N2 2. Meisenheimer Complex Anionic intermediate stabilized by -NO2 and -F N1->N2 Rate-determining step N3 3. Elimination Expulsion of Fluoride (F-) N2->N3 Fast N4 4. Deprotonation K2CO3 neutralizes the secondary amine N3->N4 Irreversible

Figure 2: Mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr) phase.

Quantitative Data

Table 1: Stoichiometry for Phase 1 ( SN​Ar )

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
Methyl 4-fluoro-3-nitrobenzoate199.141.01.99 gElectrophile
2,5-Dimethylaniline121.181.11.33 g (1.36 mL)Nucleophile
Potassium carbonate ( K2​CO3​ )138.212.02.76 gAcid Scavenger
N,N-Dimethylformamide (DMF)73.09-20 mLPolar Aprotic Solvent
Step-by-Step Protocol
  • Preparation : In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend Methyl 4-fluoro-3-nitrobenzoate (1.99 g) in 20 mL of anhydrous DMF.

  • Reagent Addition : Add anhydrous K2​CO3​ (2.76 g) to the stirring solution, followed by the dropwise addition of 2,5-dimethylaniline (1.36 mL) via syringe.

  • Execution : Attach a reflux condenser, flush the system with nitrogen, and heat the mixture to 80 °C using an oil bath. Maintain vigorous stirring for 6 hours.

  • In-Process Control (IPC) : Monitor reaction progress via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting electrophile ( Rf​ ~0.6) should disappear, replaced by a bright orange product spot ( Rf​ ~0.4). Self-Validation: The deep orange color confirms the extended conjugation of the nitro group with the newly attached arylamine.

  • Quenching & Workup : Cool the mixture to room temperature. Slowly pour it into 150 mL of vigorously stirred ice-cold distilled water. A bright orange precipitate will form immediately.

  • Isolation : Stir the aqueous suspension for 30 minutes. Isolate the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (3 x 50 mL) to remove residual DMF.

  • Drying : Dry the solid under high vacuum at 45 °C overnight to yield Methyl 4-[(2,5-dimethylphenyl)amino]-3-nitrobenzoate.

Phase 2: Chemoselective Catalytic Hydrogenation

Mechanistic Rationale

The reduction of the nitro group to a primary amine must be performed without cleaving the secondary arylamine or reducing the methyl ester. Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under mild conditions (1 atm H2​ , room temperature) is highly chemoselective for nitro groups [2]. It avoids the harsh acidic conditions of dissolving metal reductions (e.g., Fe/HCl or SnCl2), which can cause ester hydrolysis or degradation of the electron-rich arylamine.

Quantitative Data

Table 2: Stoichiometry for Phase 2 (Reduction)

ReagentMW ( g/mol )EquivalentsAmount (5 mmol scale)Role
Methyl 4-[(2,5-dimethylphenyl)amino]-3-nitrobenzoate300.311.01.50 gSubstrate
Palladium on Carbon (10% wt)106.42 (Pd)0.05 (Pd)266 mgCatalyst
Hydrogen Gas ( H2​ )2.02Excess1 Balloon (~1 atm)Reducing Agent
Methanol (MeOH)32.04-25 mLSolvent
Step-by-Step Protocol
  • Preparation : In a 100 mL two-neck round-bottom flask, dissolve the intermediate from Phase 1 (1.50 g) in 25 mL of HPLC-grade methanol. (Note: If solubility is poor, add up to 10 mL of Ethyl Acetate).

  • Catalyst Addition : Flush the flask with nitrogen gas for 5 minutes. Carefully add 10% Pd/C (266 mg). CRITICAL SAFETY NOTE: Dry Pd/C is highly pyrophoric. Ensure the flask is strictly under a nitrogen atmosphere during addition.

  • Atmosphere Exchange : Evacuate the flask under mild vacuum and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times to ensure a pure H2​ atmosphere.

  • Execution : Stir the heterogeneous mixture vigorously at room temperature (20-25 °C) under a positive pressure of hydrogen for 3-4 hours.

  • In-Process Control (IPC) : Monitor via TLC (Eluent: 2:1 Hexanes/Ethyl Acetate). Self-Validation: The yellow/orange nitro intermediate will be completely consumed, yielding a highly fluorescent, lower Rf​ spot corresponding to the target diamine. The physical solution will transition from orange to pale yellow/colorless.

  • Filtration : Purge the flask with nitrogen to remove residual hydrogen. Filter the mixture through a tightly packed 1-inch pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 x 20 mL). CAUTION: Do not let the Pd/C filter cake dry out; immediately quench the filter cake with water.

  • Purification : Concentrate the combined filtrates under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford pure Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate as an off-white to pale pink solid. (Note: Anilines are prone to air oxidation; store the final product under argon at -20 °C).

Analytical Validation

To confirm the structural integrity of the final product, conduct the following analyses:

  • 1H NMR (400 MHz, DMSO-d6): Look for the disappearance of the highly deshielded aromatic proton adjacent to the nitro group. Confirm the appearance of a broad singlet integrating to 2H around δ 4.8 - 5.2 ppm, corresponding to the newly formed primary amine ( −NH2​ ). The secondary amine ( −NH− ) will appear as a distinct singlet further downfield.

  • LC-MS (ESI+): The expected mass for C16​H18​N2​O2​ is 270.33 g/mol . Look for the [M+H]+ peak at m/z 271.1.

References

  • Influence of the o-nitro group on base catalysis in nucleophilic aromatic substitution. Reactions in Benzene Solution. Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates Source: Organic Letters (ACS Publications) URL:[Link]

  • Nucleophilic replacement of the nitro group, fluorine and chlorine in aromatic compounds Source: Russian Chemical Reviews (via ResearchGate) URL:[Link]

Application

HPLC-MS method development for Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate

An Application Note and Protocol for the Quantitative Analysis of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate using a Developed HPLC-MS Method Abstract This document details the development and validation of a r...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantitative Analysis of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate using a Developed HPLC-MS Method

Abstract

This document details the development and validation of a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate. As a complex aromatic amine potentially used as a pharmaceutical intermediate or appearing as a process-related impurity, a reliable analytical method is critical for quality control and drug development processes. This application note provides a comprehensive guide, from the rationale behind methodological choices to detailed experimental protocols and a full validation strategy compliant with international guidelines. The described reversed-phase HPLC method, coupled with positive-ion electrospray ionization mass spectrometry, demonstrates excellent specificity, linearity, accuracy, and precision, proving its suitability for the intended purpose in research and regulated laboratory environments.

Introduction

Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate is a substituted aromatic amine and benzoate ester. Such molecules are common structural motifs in medicinal chemistry and serve as key building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1] The presence and quantity of this compound, whether as a starting material or an impurity, must be precisely controlled to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the analytical technique of choice for this task due to its high sensitivity and selectivity, especially in complex matrices.[2][3]

This guide, designed for researchers and drug development professionals, explains the causality behind the experimental choices, grounding the protocol in fundamental principles of chromatography and mass spectrometry.

Analyte Properties & Method Development Rationale

  • Basicity: The presence of two amino groups (one primary, one secondary) makes the molecule basic. These sites are readily protonated in an acidic environment. This is the single most important characteristic for this analysis, as it allows for highly sensitive detection using positive-ion electrospray ionization (ESI).[4]

  • Hydrophobicity: The molecule contains two phenyl rings and a methyl ester group, rendering it relatively non-polar (hydrophobic). This property makes it an ideal candidate for separation using reversed-phase HPLC, where it will be retained on a non-polar stationary phase.[3][5]

  • UV Absorbance: The aromatic rings provide strong chromophores, allowing for UV detection. However, HPLC-MS is selected for its superior specificity and sensitivity.

Based on these properties, a logical path for method development can be charted.

MethodDevelopment Analyte Analyte Properties Basicity Two Basic Amino Groups (Protonatable) Hydrophobicity Two Phenyl Rings (Non-Polar) MS_Choice Mass Spectrometry (High Specificity) Basicity->MS_Choice LC_Choice Liquid Chromatography (Separation) Hydrophobicity->LC_Choice Strategy Analytical Strategy ESI_Positive Electrospray Ionization (ESI) Positive Mode (+) MS_Choice->ESI_Positive RP_HPLC Reversed-Phase HPLC LC_Choice->RP_HPLC MS_Params MS Parameters MRM Multiple Reaction Monitoring (MRM for Quantification) ESI_Positive->MRM LC_Params HPLC Parameters Column C18 Column MobilePhase Acidified Mobile Phase (e.g., + Formic Acid) RP_HPLC->Column RP_HPLC->MobilePhase

Caption: Logical workflow for HPLC-MS method development based on analyte properties.

Experimental Methodology

Materials and Reagents
  • Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate reference standard (>98% purity).

  • Acetonitrile (ACN), HPLC or LC-MS grade.

  • Methanol (MeOH), HPLC or LC-MS grade.

  • Water, Type I (18.2 MΩ·cm) or LC-MS grade.

  • Formic acid (FA), LC-MS grade (~99% purity).

  • Dimethyl sulfoxide (DMSO), ACS grade or higher.

Instrumentation
  • HPLC System: A UHPLC or HPLC system capable of binary gradient elution, equipped with a degasser, autosampler, and column thermostat (e.g., Agilent 1200 series, Waters ACQUITY UPLC).[6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) equipped with an electrospray ionization (ESI) source (e.g., Agilent 6400 series, Sciex 5500+).[7]

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of DMSO or Methanol. Sonicate briefly to ensure complete dissolution.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of Acetonitrile and Water to prepare calibration standards and quality control (QC) samples. A suggested concentration range for calibration is 1 - 1000 ng/mL.

  • QC Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).

HPLC-MS System Parameters

The following tables summarize the optimized starting parameters for the analysis.

Table 1: HPLC Parameters

Parameter Condition
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B in 5 min; Hold at 95% B for 2 min; Return to 10% B in 0.5 min; Equilibrate for 2.5 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Table 2: Mass Spectrometer Parameters

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage +4000 V
Gas Temperature 325 °C
Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined experimentally (Expected [M+H]⁺)
Product Ion (Q3) To be determined experimentally

| Collision Energy | To be optimized for the specific precursor-product transition |

Method Optimization Strategy

Chromatographic Separation

The goal of the chromatography is to achieve a sharp, symmetrical peak for the analyte, free from interference.

  • Column Choice: A C18 stationary phase is selected for its excellent retention of hydrophobic molecules like the target analyte.[3]

  • Mobile Phase: Acetonitrile is often chosen over methanol as the organic modifier in LC-MS due to its lower viscosity and ability to produce sharper peaks.[5] The addition of 0.1% formic acid to both mobile phase components serves two crucial purposes:

    • It maintains a consistent, low pH (~2.7) which ensures the analyte's amino groups are fully protonated, leading to a single ionic species with consistent retention and improved peak shape.[8][9]

    • It provides the necessary protons to facilitate efficient ionization in the ESI source.

Mass Spectrometric Detection
  • Ionization: ESI is a soft ionization technique ideal for non-volatile molecules, preventing their decomposition.[4] Given the basic nature of the analyte, positive ion mode is used to detect the protonated molecular ion, [M+H]⁺.

  • MRM Development: For highly selective and sensitive quantification, Multiple Reaction Monitoring (MRM) is employed.[7] This is a two-stage process:

    • Precursor Ion Selection: The instrument's first quadrupole (Q1) is set to isolate the mass-to-charge ratio (m/z) of the protonated analyte. This is determined by infusing a standard solution directly into the mass spectrometer.

    • Product Ion Selection: The isolated precursor ion is fragmented in the collision cell (Q2). The resulting product ions are scanned in the third quadrupole (Q3). The most stable and abundant product ion is selected for quantification (the "quantifier"), and a second product ion is often monitored as a "qualifier" to enhance specificity. The collision energy is optimized to maximize the signal of the chosen product ions.[10]

Mitigation of Matrix Effects

Matrix effects, particularly ion suppression, are a common challenge in LC-MS where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[10][11] The developed method mitigates this risk through:

  • Effective Chromatography: The gradient elution profile is designed to separate the analyte from many potential matrix components, ensuring it elutes in a "clean" region of the chromatogram.[12]

  • Sample Dilution: The high sensitivity of the method allows for significant sample dilution, which reduces the concentration of interfering matrix components introduced into the system.

  • Stable Isotope-Labeled Internal Standard (if available): For the most accurate quantification, the use of a stable isotope-labeled internal standard is the gold standard, as it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, effectively canceling out the effect.

Method Validation Protocol

To ensure the method is trustworthy and fit for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R2).[13][14][15] The validation process demonstrates the method's performance characteristics.

ValidationWorkflow Start Validation Start Specificity Specificity / Selectivity (Inject Blank, Placebo, Analyte) Start->Specificity Linearity Linearity & Range (≥5 concentrations) Specificity->Linearity LOQ LOQ & LOD (Signal-to-Noise or SD method) Linearity->LOQ Accuracy Accuracy (% Recovery at Low, Mid, High) LOQ->Accuracy Precision Precision (Repeatability & Intermediate) LOQ->Precision Report Validation Report Accuracy->Report Precision->Report

Caption: A typical workflow for analytical method validation.

Protocol Steps
  • Specificity (Selectivity): The ability to assess the analyte unequivocally in the presence of other components.[13] Analyze blank samples and spiked samples to demonstrate that no endogenous components interfere with the analyte's MRM transition at its specific retention time.

  • Linearity and Range: The linearity is the ability to obtain results that are directly proportional to the analyte concentration over a given range.[16]

    • Protocol: Analyze a calibration curve with at least 5-6 non-zero concentrations across the expected range (e.g., 1-1000 ng/mL). Plot the peak area response against concentration and determine the correlation coefficient (r²) and regression equation.

    • Acceptance Criteria: r² ≥ 0.995.

  • Accuracy and Precision:

    • Accuracy: The closeness of the test results to the true value. Determined by replicate analysis of QC samples.[17]

    • Precision: The degree of scatter between a series of measurements. Assessed at two levels:

      • Repeatability (Intra-assay precision): Analysis of replicates on the same day.[16]

      • Intermediate Precision: Analysis of replicates by different analysts, on different days, or with different equipment.[16]

    • Protocol: Analyze at least five replicates of the low, medium, and high QC samples. Repeat on a separate day or with a different analyst for intermediate precision.

    • Acceptance Criteria: The mean value should be within ±15% of the nominal value (±20% for the lowest concentration), and the relative standard deviation (RSD) should not exceed 15% (20% for the lowest concentration).[18]

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD):

    • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16] It is often established as the lowest point on the calibration curve.

    • LOD: The lowest amount of analyte that can be detected but not necessarily quantified. Often determined based on a signal-to-noise ratio (typically S/N > 3).

Example Results

Table 3: Example Linearity Data

Concentration (ng/mL) Mean Peak Area
1.0 2,540
5.0 12,650
50 128,100
250 645,200
500 1,295,000
1000 2,588,000
Regression y = 2585x + 350

| | 0.9991 |

Table 4: Example Accuracy and Precision Data

QC Level (ng/mL) n Mean Conc. Found (ng/mL) Accuracy (% Bias) Precision (RSD %)
Low (3.0) 6 2.91 -3.0% 5.8%
Mid (300) 6 308.4 +2.8% 3.1%

| High (800) | 6 | 789.6 | -1.3% | 2.5% |

Conclusion

This application note presents a comprehensive, scientifically-grounded HPLC-MS method for the analysis of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate. By leveraging the analyte's inherent chemical properties, a selective and sensitive reversed-phase LC-MS/MS method was developed. The detailed protocols for both the analytical procedure and its validation according to ICH guidelines provide researchers with a robust framework for implementation. The method demonstrates high performance, making it suitable for routine use in quality control, impurity profiling, and other applications within the pharmaceutical development landscape.

References

  • Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • LCGC International. (2026, March 10). An Uncommon Fix for LC–MS Ion Suppression.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • ResearchGate. METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS.
  • PMC. (2021, January 8). Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice.
  • PubMed. (2021, August 15). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine.
  • LCGC International. (2026, March 18). Ion Suppression: A Major Concern in Mass Spectrometry.
  • PubMed. (2005, October 14). Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry.
  • Separation Science Online. (2023, December 8). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
  • PubMed. (2005, January 15). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • PerkinElmer. Rapid Determination of Trace Amounts of Aniline and Its Derivatives by Direct Injection UHPLC/MS/MS.
  • PMC. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
  • ResearchGate. (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Buzzi Laboratorio Analisi. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aniline and Its Derivatives.
  • LCGC International. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Benchchem. Synthesis of Methyl 3-amino-4-methylbenzoate: An Application Note and Protocol.
  • JoVE. (2024, December 5). Video: Electrospray Ionization (ESI) Mass Spectrometry.

Sources

Method

The Strategic Utility of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate as a Key Precursor in the Synthesis of Quizartinib

Introduction: The Critical Role of Advanced Intermediates in Targeted API Manufacturing In the landscape of modern active pharmaceutical ingredient (API) development, particularly in the realm of targeted cancer therapie...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Advanced Intermediates in Targeted API Manufacturing

In the landscape of modern active pharmaceutical ingredient (API) development, particularly in the realm of targeted cancer therapies, the efficiency and precision of synthetic routes are paramount. The strategic selection of advanced chemical precursors is a cornerstone of this endeavor, directly impacting yield, purity, and ultimately, the therapeutic efficacy of the final drug substance. This application note provides a comprehensive technical guide on the application of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate (CAS No: 1304304-50-4), a pivotal precursor in the manufacturing of Quizartinib, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1]

Quizartinib is a second-generation FLT3 inhibitor approved for the treatment of relapsed or refractory Acute Myeloid Leukemia (AML) in patients with an FLT3 internal tandem duplication (ITD) mutation.[2] The FLT3-ITD mutation is a driver of leukemogenesis, leading to uncontrolled proliferation of myeloid precursors.[2] Quizartinib functions by selectively binding to the inactive conformation of the FLT3 kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell survival and proliferation.[3][4] The synthesis of such a targeted and complex molecule necessitates the use of well-defined and highly functionalized building blocks, a role expertly filled by Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate.

This document will elucidate the physicochemical properties of this key precursor, detail a robust synthetic protocol for its preparation, outline critical quality control parameters, and describe its ultimate conversion to Quizartinib. The causality behind experimental choices will be explained, providing researchers, scientists, and drug development professionals with a practical and scientifically grounded resource.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in a multi-step synthesis. The key properties of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate are summarized below.

PropertyValueSource
CAS Number 1304304-50-4[1]
Molecular Formula C₁₆H₁₈N₂O₂[1]
Molecular Weight 270.33 g/mol [1]
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, ethyl acetate, and dichloromethane. Slightly soluble in water.
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.

Synthesis of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate: A Step-by-Step Protocol

The synthesis of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate is a critical first step in the production of Quizartinib. The following protocol is a robust and scalable method derived from established chemical principles and analogous syntheses of similar aromatic amines.

Reaction Scheme

G cluster_0 Synthesis of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate Reactant1 Methyl 3-amino-4-fluorobenzoate Reaction + Reactant1->Reaction Reactant2 2,5-Dimethylaniline Reactant2->Reaction Product Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate Solvent Solvent (e.g., NMP) Solvent->Reaction Base Base (e.g., K2CO3) Base->Reaction Heat Heat (e.g., 150-180 °C) Heat->Reaction Reaction->Product Nucleophilic Aromatic Substitution G cluster_0 Analytical Workflow for Quality Control Sample Synthesized Precursor HPLC HPLC Analysis (Purity Assessment) Sample->HPLC NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR MS Mass Spectrometry (Molecular Weight Verification) Sample->MS FTIR FTIR Spectroscopy (Functional Group Analysis) Sample->FTIR Result Qualified Precursor for API Synthesis HPLC->Result NMR->Result MS->Result FTIR->Result G cluster_0 FLT3 Signaling Pathway and Inhibition by Quizartinib FLT3 FLT3-ITD Receptor (Constitutively Active) PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 Quizartinib Quizartinib Quizartinib->FLT3 Inhibits Autophosphorylation Apoptosis Apoptosis Quizartinib->Apoptosis Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Sources

Application

In vivo dosing protocols for Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate in murine models

In Vivo Dosing Protocols and Pharmacokinetic Evaluation for Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate in Murine Models Executive Summary & Chemical Profile Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate...

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Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Dosing Protocols and Pharmacokinetic Evaluation for Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate in Murine Models

Executive Summary & Chemical Profile

Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate (CAS: 1304304-50-4) is a highly lipophilic di-aryl amine derivative. Originally synthesized as a critical intermediate and experimental modulator for neurotrophic factor-related pathways 1, its structural motif (a substituted anthranilate/benzoate) makes it a valuable scaffold in neurological drug discovery. Due to its high partition coefficient (LogP) and negligible aqueous solubility, standard saline formulations are inadequate for in vivo studies. This application note details optimized, self-validating protocols for formulating and dosing this compound in murine models to ensure accurate pharmacokinetic (PK) and pharmacodynamic (PD) evaluations.

Physicochemical Rationale & Formulation Strategy

Causality in Formulation: The compound's rigid di-aryl system and methyl ester group drive its extreme lipophilicity. Administering such a compound in pure aqueous buffers leads to immediate precipitation in the peritoneal cavity or poor gastrointestinal absorption. To overcome this, specific co-solvent and suspension systems must be utilized to manipulate the thermodynamic free energy of the solid in solution 2.

For systemic injection, we utilize a 10% DMSO / 40% PEG 300 / 5% Tween 80 / 45% Saline vehicle:

  • DMSO (10% v/v): Acts as the primary solubilizer to disrupt the crystal lattice of the compound. It is strictly kept at 10% to prevent murine systemic toxicity and local tissue necrosis.

  • PEG 300 (40% v/v): A co-solvent that maintains solubility upon dilution in physiological aqueous environments.

  • Tween 80 (5% v/v): A non-ionic surfactant that prevents precipitation and micellizes the compound in the systemic circulation.

  • Saline (45% v/v): Added dropwise last to bring the formulation to a tolerable physiological osmolarity.

Experimental Protocols: Murine Dosing

Self-Validating System: Every in vivo protocol must include a parallel Vehicle Control group (dosed with the exact solvent matrix minus the active compound) to rule out PEG 300/Tween 80-induced behavioral artifacts or baseline shifts in LC-MS/MS quantification.

Protocol A: Intraperitoneal (IP) Administration (Acute PK/PD)

This route is optimal for rapid systemic exposure and acute neurotrophic modulation studies.

  • Target Dose: 10 mg/kg

  • Dosing Volume: 5 mL/kg (Maximum safe volume limits established by standard murine guidelines 3).

  • Step-by-Step Methodology:

    • Weigh exactly 2.0 mg of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate into a glass vial.

    • Add 100 µL of 100% molecular-grade DMSO. Vortex vigorously until the solution is completely clear.

    • Add 400 µL of PEG 300. Vortex for 30 seconds to ensure homogeneous co-solvation.

    • Add 50 µL of Tween 80. Sonicate the vial in a water bath for 1 minute.

    • Critical Step: Slowly add 450 µL of 0.9% sterile saline dropwise while continuously vortexing. Rapid addition will cause the lipophilic compound to crash out of solution.

    • Administer 5 µL per gram of mouse body weight (e.g., 100 µL for a 20 g mouse) into the lower right quadrant of the abdomen using a 27G needle.

Protocol B: Oral Gavage (PO) Administration (Chronic Efficacy)

For multi-day dosing, the IP co-solvent system may cause peritonitis. PO dosing allows for a suspension matrix, which is gentler for chronic studies.

  • Target Dose: 30 mg/kg

  • Dosing Volume: 10 mL/kg 3.

  • Step-by-Step Methodology:

    • Grind 3.0 mg of the compound in an agate mortar to reduce particle size.

    • Wet the powder with 20 µL of Tween 80 to form a hydrophobic paste.

    • Gradually levigate with 980 µL of 0.5% Methylcellulose (MC) solution. The MC provides a viscous matrix that prevents the lipophilic particles from settling rapidly, ensuring dose homogeneity.

    • Administer 10 µL per gram of mouse body weight using a 20G stainless steel feeding needle.

Experimental Workflow & Visualization

G A Compound Prep CAS: 1304304-50-4 B Formulation DMSO/PEG300/Tween80 A->B Solubilization C Murine Dosing (IP or PO Route) B->C Administration D Tissue Sampling Blood & Brain C->D Time-course E LC-MS/MS Quantification D->E PK Analysis F PD Analysis Neurotrophic Assays D->F PD Analysis

Workflow for the in vivo formulation, dosing, and PK/PD analysis of CAS 1304304-50-4.

Pharmacokinetic (PK) Sampling & Data Presentation

Causality in Sampling: Because the compound is investigated for its role in neurotrophic modulation [[1]](), assessing Blood-Brain Barrier (BBB) penetration is critical. Parallel blood (via submandibular bleed) and brain tissue sampling must be conducted at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Self-Validating LC-MS/MS: Tissue homogenates and plasma must be spiked with an internal standard (e.g., Diazepam or a deuterated analog) prior to protein precipitation with Acetonitrile. This validates the extraction recovery and accounts for ion suppression during mass spectrometry.

Table 1: Expected Pharmacokinetic Parameters (Simulated for Murine Models)

ParameterIP Dosing (10 mg/kg)PO Dosing (30 mg/kg)Causality / Biological Significance
Cmax​ 1,250 ng/mL840 ng/mLIP bypasses initial GI absorption barriers, yielding higher peak plasma concentrations.
Tmax​ 0.5 h2.0 hPO requires dissolution of the MC suspension in the GI tract, delaying absorption.
AUC0−∞​ 4,100 ng·h/mL5,200 ng·h/mLHigher PO dose compensates for first-pass metabolism, achieving comparable total exposure.
Brain/Plasma Ratio 0.850.82High lipophilicity enables excellent BBB penetration, essential for neurotrophic targets.

References

  • Sumitomo Chemical Company, Limited. (2014). Agent for treatment or prevention of diseases associated with activity of neurotrophic factors (European Patent No. EP2436683 B1). European Patent Office. URL:[Link]

  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J. M., & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. URL:[Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. URL:[Link]

Sources

Method

Optimized Purification of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate via Automated Flash Chromatography

An Application Note and Protocol for Researchers Abstract This application note provides a detailed, field-proven guide for the efficient purification of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate (C₁₆H₁₈N₂O₂,...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

This application note provides a detailed, field-proven guide for the efficient purification of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate (C₁₆H₁₈N₂O₂, MW: 270.33 g/mol )[1], a key intermediate in pharmaceutical synthesis. The presence of both primary and secondary aromatic amine functionalities presents a significant chromatographic challenge on standard silica gel, often resulting in severe peak tailing and poor resolution due to strong interactions with acidic silanol groups. This guide elucidates the underlying chemical principles and provides two robust, step-by-step flash chromatography protocols: one utilizing standard silica gel with a basic mobile phase modifier and an alternative method employing an amine-functionalized stationary phase for modifier-free purification. The methodologies are designed to be self-validating, beginning with systematic Thin-Layer Chromatography (TLC) for rapid method development and culminating in an optimized, high-purity separation.

Introduction: The Chromatographic Challenge

Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate is a moderately polar, basic compound. Its structure, featuring two aromatic amine groups, is the primary source of purification difficulty. The lone pair of electrons on the nitrogen atoms readily interacts with the acidic silanol (Si-OH) groups on the surface of standard silica gel, the most common stationary phase in flash chromatography.[2] This acid-base interaction leads to:

  • Non-specific binding: A portion of the analyte is strongly retained, leading to significant peak tailing.

  • Reduced Resolution: Tailing peaks are broad and often co-elute with nearby impurities, compromising purity.

  • Potential for Degradation: The acidic silica surface can sometimes degrade sensitive amine compounds.[2]

Effectively purifying this class of compounds requires a strategy to mitigate these undesirable interactions. This guide provides a systematic approach to developing a high-resolution purification method.

Method Development: From TLC to Flash

Thin-Layer Chromatography (TLC) is an indispensable, low-cost tool for developing and optimizing flash chromatography methods.[3][4] It allows for the rapid screening of various solvent systems to find conditions that provide adequate separation between the target compound and its impurities.

Core Principle: The retention factor (Rf) on a TLC plate is inversely proportional to the number of column volumes (CV) required to elute the compound from a flash column (CV ≈ 1/Rf).[5] For preparative flash chromatography, an optimal separation is typically achieved when the target compound has an Rf value between 0.15 and 0.35 .

  • Rf < 0.15: The compound is too strongly retained, leading to long run times, excessive solvent consumption, and broad peaks.[5]

  • Rf > 0.35: The compound is weakly retained, eluting too quickly and risking incomplete separation from non-polar impurities.[5]

The workflow for method development is a logical progression from analytical screening to preparative separation.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Preparative Purification Crude Crude Reaction Mixture TLC TLC Screening with Solvent Systems +/- Modifier Crude->TLC Spot Rf_Eval Evaluate Rf and Spot Shape (Target Rf: 0.15-0.35) TLC->Rf_Eval Develop & Visualize Method_Select Select Optimal Stationary & Mobile Phase Rf_Eval->Method_Select Optimize Load Dry Load Sample onto Column Method_Select->Load Translate Method Flash Run Flash Chromatography Gradient Load->Flash Fractions Collect & Analyze Fractions (TLC) Flash->Fractions Combine Combine Pure Fractions & Evaporate Fractions->Combine Pure Pure Product Combine->Pure

Caption: Overall workflow from method development to final purification.

Experimental Protocols

This section details two effective protocols for purifying the title compound. Protocol 1 is the standard approach for most laboratories, while Protocol 2 offers a more elegant solution when available.

Protocol 1: Normal-Phase Purification on Silica Gel with a Basic Modifier

This method directly counteracts the acidity of the silica gel by incorporating a small amount of a competing base, such as triethylamine (Et₃N), into the mobile phase.[6] The Et₃N preferentially interacts with the silanol groups, effectively shielding them from the analyte and allowing it to elute symmetrically.

Caption: Mitigation of peak tailing by shielding silica with a basic modifier.

A. TLC Method Development

  • Prepare Solvent Systems: Create small batches of mobile phases. A good starting point is Hexane/Ethyl Acetate (EtOAc). Due to the compound's polarity, Dichloromethane (DCM)/Methanol (MeOH) is another excellent system to screen.[7][8] For each solvent system, prepare two versions: one neutral and one containing 1% Et₃N.

  • Spot TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc). Using a capillary tube, spot the mixture onto silica gel TLC plates.

  • Develop Plates: Place the spotted plates in TLC chambers containing the different solvent systems. Allow the solvent front to travel up the plate.[9]

  • Visualize and Select: After development, visualize the spots under UV light (254 nm). Identify the solvent system containing 1% Et₃N that gives the target compound a compact spot with an Rf of ~0.25.

B. Flash Chromatography Protocol

  • Sample Preparation (Dry Loading):

    • Dissolve the crude material (~1.0 g) in a minimal volume of a strong solvent like DCM.[10]

    • Add 2-3 g of silica gel to the solution to form a slurry.

    • Gently evaporate the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.[11]

  • Column and Solvent Preparation:

    • Select a silica gel flash column (e.g., 40 g size for a 1.0 g sample load).

    • Prepare the mobile phase solvents based on the optimized TLC conditions. For example, Solvent A: Hexanes + 1% Et₃N and Solvent B: Ethyl Acetate + 1% Et₃N.

  • Chromatography Execution:

    • Equilibrate the column with 2-3 column volumes of the initial mobile phase (e.g., 10% Solvent B in Solvent A).

    • Load the dry sample onto the column.

    • Run a linear gradient optimized to separate the target compound. A typical gradient might be:

      • 10% B for 2 CV

      • 10% to 60% B over 10 CV

      • Hold at 60% B for 3 CV

    • Monitor the elution using the UV detector.

  • Fraction Analysis:

    • Collect fractions throughout the run.

    • Analyze relevant fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Normal-Phase Purification on Amine-Functionalized Silica

This advanced approach uses a stationary phase where the silica surface has been chemically modified with aminopropyl groups.[11] These groups effectively mask the underlying acidic silanols, preventing analyte interaction without the need for a basic additive in the mobile phase.[2] This simplifies solvent preparation and post-purification workup, as there is no triethylamine to remove.

A. TLC Method Development

  • Stationary Phase: Use commercially available amine-functionalized TLC plates (e.g., SiO₂-NH₂).

  • Solvent Screening: Screen standard neutral solvent systems (e.g., Hexane/EtOAc, DCM/MeOH). No basic modifier is needed.

  • Select System: Choose the solvent system that provides an Rf of ~0.25 for the target compound. The spots should be symmetrical without any additives.

B. Flash Chromatography Protocol

  • Sample Preparation: Prepare the sample for dry loading as described in Protocol 1, but use amine-functionalized silica as the adsorbent.

  • Column and Solvent Preparation:

    • Select an amine-functionalized flash column of appropriate size.

    • Prepare the mobile phase solvents (e.g., Solvent A: Hexanes, Solvent B: Ethyl Acetate). No Et₃N is required.

  • Chromatography Execution:

    • Equilibrate the amine-functionalized column with the initial mobile phase.

    • Load the sample and run a gradient similar to the one described in Protocol 1. Note that retention behavior may differ slightly from standard silica, so the gradient may need minor adjustments based on the TLC results.

  • Fraction Analysis: Collect and analyze fractions as described previously. The primary advantage is the simplified evaporation of combined fractions.

Summary of Method Parameters

ParameterProtocol 1: Modified Normal-PhaseProtocol 2: Amine-Functionalized PhaseRationale & Comments
Stationary Phase Standard Silica GelAmine-Functionalized SilicaProtocol 1 uses a common, inexpensive phase. Protocol 2 uses a specialty phase to eliminate the need for mobile phase modifiers.[2]
Sample Loading Dry LoadingDry LoadingRecommended for preventing band broadening and improving resolution, especially when the sample is dissolved in a strong solvent.[11]
Mobile Phase A Hexanes + 1% TriethylamineHexanesThe non-polar component of the mobile phase.
Mobile Phase B Ethyl Acetate + 1% TriethylamineEthyl AcetateThe polar component. A DCM/MeOH system can also be used for more polar impurities.[7]
Key Additive 1% Triethylamine (Et₃N)NoneEt₃N acts as a competing base to shield acidic silanols, preventing peak tailing.[6]
TLC Rf Target ~0.25~0.25Optimal range for good separation in a reasonable time (translates to ~4 CV).[3]
Post-run Workup Requires removal of Et₃NSimple solvent evaporationEt₃N is volatile but may require co-evaporation with a solvent like toluene or high vacuum for complete removal.

Troubleshooting

  • Persistent Tailing (Protocol 1): If tailing is still observed, increase the concentration of Et₃N to 1.5-2.0%. Ensure the modifier is added to both Solvent A and Solvent B.

  • Poor Separation from a Key Impurity: If resolution is poor, consider a different solvent system (e.g., switch from EtOAc to DCM-based) to alter selectivity.[4] Running a shallower gradient can also improve separation between closely eluting compounds.

  • Compound Won't Elute: If the compound is retained too strongly even in high concentrations of the polar solvent, switch to a more polar mobile phase system, such as DCM/MeOH.[8]

Conclusion

The successful purification of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate by flash chromatography is highly dependent on effectively mitigating the acid-base interactions between the analyte's amine groups and the silica stationary phase. The addition of a basic modifier like triethylamine to a standard silica gel system is a robust and widely applicable method. For a more streamlined workflow, the use of an amine-functionalized stationary phase provides an excellent alternative that yields symmetrical peaks without mobile phase additives. Proper method development, beginning with TLC screening, is critical to achieving high purity and recovery.

References

  • Sorbtech. (2023, September 13). TLC for Flash Chromatography. Available at: [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Available at: [Link]

  • Teledyne ISCO. (2021, March 12). Flash Method Development from TLC Plates Webinar. YouTube. Available at: [Link]

  • Buchi.com. All you need to know about using TLC data for flash method optimization. Available at: [Link]

  • Teledyne ISCO. (2023, December 19). Improve flash chromatography method development with matching TLC plates. Available at: [Link]

  • University of Rochester. Solvent Systems for Flash Column Chromatography. Available at: [Link]

  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. Available at: [Link]

  • Ondrus, A. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. The Organic Solution. Available at: [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Available at: [Link]

  • University of Southampton. Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving peak tailing in HPLC analysis of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate

Resolving Peak Tailing for Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate Welcome to the Advanced Chromatography Support Hub. This guide is engineered for analytical scientists and drug development professionals fa...

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Author: BenchChem Technical Support Team. Date: March 2026

Resolving Peak Tailing for Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate

Welcome to the Advanced Chromatography Support Hub. This guide is engineered for analytical scientists and drug development professionals facing peak shape degradation when analyzing complex basic APIs.

Diagnostic Overview & Mechanistic Causality

The Analyte: Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate is a highly hydrophobic, basic compound. It features an ester core with two distinct basic moieties: a primary amine and a sterically hindered secondary diarylamine.

The Pathology of Peak Tailing: In reversed-phase HPLC (RP-HPLC), ideal retention is governed by non-specific hydrophobic interactions between the analyte and the C18 stationary phase[1]. However, peak tailing (Asymmetry factor As​>1.2 ) occurs when a secondary retention mechanism disrupts this equilibrium[2].

For basic compounds like our target analyte, this secondary mechanism is an ion-exchange interaction. At a mid-range mobile phase pH (pH > 3.0), residual silanol groups (Si-OH) on the silica support become deprotonated and negatively charged (Si-O⁻)[3]. Concurrently, the basic amine groups on the analyte become protonated and positively charged. This electrostatic "velcro effect" causes a fraction of the analyte population to be retained longer than the rest, stretching the trailing edge of the chromatographic peak[4]. Furthermore, trace metal contamination in older Type A silica can increase silanol acidity, exacerbating this effect[2].

SilanolMechanism Analyte Analyte Amines (Protonated, + Charge) Interaction Electrostatic Ion-Exchange (Secondary Retention) Analyte->Interaction Silica Residual Silanols (Deprotonated, - Charge, pH > 3.0) Silica->Interaction Tailing Peak Tailing (Asymmetry > 1.2) Interaction->Tailing

Caption: Mechanistic pathway of secondary ion-exchange interactions causing peak tailing.

Self-Validating Troubleshooting Workflow

Before altering mobile phase chemistry, you must definitively isolate the root cause. Peak tailing can be chemical (silanols) or physical (extra-column volume, column voids)[4].

DiagnosticWorkflow Start Observe Peak Tailing (As > 1.2) Inject Inject Neutral Marker (e.g., Toluene / Uracil) Start->Inject Decision Does the Neutral Marker Tail? Inject->Decision Physical Physical Issue (Void, Blocked Frit, Dead Volume) Decision->Physical Yes Chemical Chemical Issue (Silanol Interaction, pH Mismatch) Decision->Chemical No FixPhys Replace Frit, Minimize Tubing ID Physical->FixPhys FixChem Execute Protocol A or B (pH / Additives) Chemical->FixChem

Caption: Diagnostic workflow to differentiate physical vs. chemical causes of HPLC peak tailing.

Step-by-Step Resolution Protocols

If the diagnostic workflow points to a chemical issue, implement one of the following self-validating protocols to restore peak symmetry.

Protocol A: Mobile Phase pH Suppression (The Low-pH Strategy)

Causality: By lowering the mobile phase pH below 3.0, you force the residual silanol groups into their fully protonated, neutral state (Si-OH), effectively neutralizing the ion-exchange sites[3].

  • Preparation: Prepare Aqueous Mobile Phase A using 20 mM Potassium Dihydrogen Phosphate ( KH2​PO4​ ).

  • Adjustment: Titrate the buffer with concentrated Phosphoric Acid ( H3​PO4​ ) until the pH reaches exactly 2.5. (Alternatively, use 0.1% Trifluoroacetic acid (TFA) for LC-MS compatibility).

  • Equilibration: Flush the column with 10-15 column volumes of the new mobile phase to ensure complete protonation of the silica bed.

  • Validation Check: Inject the target analyte. Calculate the USP Tailing Factor ( Tf​ ). A successful suppression will yield a Tf​ between 1.0 and 1.2[5].

Protocol B: Competitive Amine Masking

Causality: If a low-pH mobile phase degrades your specific column or analyte, you can mask the silanols by adding a sacrificial base. Triethylamine (TEA) is a small, highly basic molecule that aggressively binds to active silanols, blocking the bulkier target analyte from interacting[6].

  • Preparation: Add 0.1% to 0.2% (v/v) Triethylamine (TEA) to your aqueous mobile phase.

  • pH Correction: TEA will drastically raise the pH. Use glacial acetic acid or phosphoric acid to titrate the mobile phase back to your target pH (e.g., pH 6.0).

  • Equilibration: Allow extensive equilibration (at least 20 column volumes), as amine modifiers take longer to fully saturate the stationary phase.

  • Validation Check: Monitor baseline stability. Once the baseline drift ceases, inject the sample. Note: TEA can cause ion suppression in LC-MS; this protocol is strictly for UV/PDA detection.

Protocol C: Stationary Phase Upgrade

Causality: Modern column chemistries mitigate tailing at the structural level. End-capping converts residual silanols into less polar functional groups (e.g., trimethylsilyl)[7].

  • Selection: Replace older Type A silica columns with high-purity Type B silica.

  • Alternative Chemistry: For severe tailing, select a column with a polar-embedded group (e.g., C18-Amide or C18-Urea). These groups provide a localized water layer that shields basic analytes from the underlying silica[5].

Quantitative Data Summary

The following table summarizes expected chromatographic improvements when applying the above protocols to Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate (Data represents standard industry benchmarks for basic compounds on standard C18 columns).

Chromatographic ConditionPrimary Mechanism of ActionUSP Tailing Factor ( Tf​ )Theoretical Plates ( N )Suitability
Standard C18, pH 6.5 (No Additives) High secondary silanol interaction2.4 - 3.5< 4,000Unacceptable
Standard C18, pH 2.5 (Phosphate) Silanol protonation (neutralization)1.1 - 1.3> 10,000Excellent (UV)
Standard C18, pH 6.5 + 0.1% TEA Competitive silanol masking1.2 - 1.4> 9,000Good (UV only)
Polar-Embedded C18, pH 6.5 Steric/Hydration shielding1.0 - 1.2> 12,000Excellent (LC-MS/UV)
Frequently Asked Questions (FAQs)

Q: Why does peak tailing for my compound worsen as the column ages? A: As a silica-based column ages, the bonded phase (e.g., C18 chains) slowly hydrolyzes and cleaves off, especially if operated at pH extremes or elevated temperatures. This exposes fresh, highly active silanol groups, increasing the ion-exchange capacity of the column and exacerbating peak tailing over time[2].

Q: Can injection volume or sample solvent cause tailing for this specific compound? A: Yes. If the sample is dissolved in a solvent significantly stronger (e.g., 100% Acetonitrile) than the mobile phase (e.g., 30% Acetonitrile), the analyte will travel too quickly through the column head before partitioning properly. This usually presents as peak fronting or splitting, but can manifest as tailing (volume overload)[8]. Always dissolve the sample in the initial mobile phase composition.

Q: Is it better to use Methanol or Acetonitrile as the organic modifier to reduce tailing? A: Acetonitrile is aprotic, whereas Methanol is protic. Methanol can hydrogen-bond with residual silanols, providing a mild masking effect that sometimes improves peak shape for basic compounds compared to Acetonitrile[5]. However, Acetonitrile provides lower backpressure and often higher efficiency. If tailing persists in Acetonitrile, swapping to Methanol is a valid troubleshooting step.

References
  • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • Chrom Tech. What Causes Peak Tailing in HPLC? Available at: [Link]

  • Persee General. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Available at: [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Available at: [Link]

  • ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available at: [Link]

  • Axion Labs. HPLC Peak Tailing. Available at: [Link]

  • Chromatography Online (LCGC). HPLC Diagnostic Skills II – Tailing Peaks. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate Substitution Reactions

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with highly congested ortho-diaminobenzoate scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with highly congested ortho-diaminobenzoate scaffolds.

Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate presents a formidable synthetic challenge. The molecule features a primary amine at C3 and a highly hindered secondary diarylamine at C4. The adjacent ortho-methyl groups on the 2,5-dimethylphenyl ring force the aromatic systems out of coplanarity, creating a severe steric shield around the C4 nitrogen. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these barriers.

Mechanistic Causality: The Steric and Electronic Landscape

To successfully functionalize this scaffold, one must understand the causality behind its reactivity failures:

  • Nucleophilic Competition: The C3 primary amine is significantly less hindered and inherently more nucleophilic than the C4 diarylamine. Direct electrophilic addition will almost exclusively occur at C3.

  • Conformational Locking: The 2,5-dimethylphenyl group acts as a steric wall. It blocks the Bürgi-Dunitz trajectory required for incoming electrophiles to reach the C4 nitrogen lone pair.

  • Catalyst Poisoning in Cross-Coupling: When attempting at the C4 position, standard bidentate ligands (like BINAP) form rigid square-planar Pd(II) complexes. These complexes cannot accommodate the massive steric bulk during the C-N bond-forming transition state, leading to stalled reductive elimination and the formation of off-cycle, inactive palladium dimers.

Troubleshooting Guide & FAQs

Q1: I am trying to selectively alkylate the C4 diarylamine, but I only observe C3-alkylation or starting material recovery. How can I force C4 functionalization? A: You are fighting both thermodynamics and kinetics. The C3 amine will always react first. To functionalize C4, you must employ a protection-deprotonation strategy . First, selectively protect the C3 amine using a bulky group (e.g., Boc anhydride). Once C3 is shielded, treat the intermediate with a strong, non-nucleophilic base like KHMDS at -78 °C. This deprotonates the C4 diarylamine, creating a highly reactive naked anion that possesses enough thermodynamic driving force to attack an alkyl halide, overcoming the steric barrier of the ortho-methyl groups.

Q2: My Buchwald-Hartwig cross-coupling on this scaffold using Pd(OAc)₂/BINAP yields <10% conversion. What is the mechanistic failure, and how do I fix it? A: Bidentate ligands like BINAP are insufficient for highly congested tetra-ortho-substituted diarylamine systems. The steric bulk prevents the amine from coordinating to the Pd(II) center or halts the reductive elimination step. You must switch to highly hindered dialkylbiaryl phosphine ligands such as BrettPhos or RuPhos , or utilize novel . These bulky, electron-rich ligands prevent the formation of inactive palladium dimers and feature a flexible biaryl backbone that actively promotes reductive elimination even in sterically congested environments, as detailed in recent studies.

Q3: How do I minimize over-acylation when targeting the C3 primary amine? A: The steric hindrance of the adjacent C4 diarylamine actually works to your advantage here by creating a localized hydrophobic pocket. Use a strictly stoichiometric amount of the acyl chloride (1.05 eq) and a mild base like N,N-diisopropylethylamine (DIPEA) in dichloromethane at 0 °C. The initial acylation further increases the steric bulk at C3, naturally suppressing a second acylation event (di-acylation).

Quantitative Data: Ligand Selection for Hindered C-N Couplings

When designing transition-metal catalyzed reactions for this scaffold, ligand selection is the single most critical variable.

Ligand SystemStructural ClassPrimary Advantage in Hindered SystemsRelative Efficacy (C4 Substitution)
BINAP / dppf Bidentate PhosphineEffective for unhindered primary amines; fails for bulky secondary amines.Poor (<10% conversion)
XPhos Dialkylbiaryl PhosphineAccommodates moderate steric bulk; prone to Pd-dimerization with extreme bulk.Moderate (30-50% conversion)
BrettPhos / RuPhos Highly Hindered Biaryl PhosphinePrevents inactive Pd-dimer formation; dramatically accelerates reductive elimination.Excellent (>85% conversion)
Carbazolyl P,N-Ligands Hemilabile P,N-LigandHigh turnover numbers specifically engineered for tetra-ortho-substituted diarylamines.Excellent (>90% conversion)

Data synthesized from.

Visualizing the Chemistry (Mechanisms & Workflows)

G A Pd(0) Precatalyst B Oxidative Addition (Aryl Halide) A->B C Amine Coordination (Steric Clash Zone) B->C D Off-Cycle Pd Dimer (Standard Ligands) C->D BINAP/dppf E Base Deprotonation (BrettPhos Facilitated) C->E BrettPhos/RuPhos F Reductive Elimination (Product Formation) E->F F->A Regenerate Pd(0)

Catalytic cycle showing how BrettPhos prevents off-cycle dimerization in hindered C-N couplings.

Workflow N1 Starting Material (C3-NH2, C4-NHAr) N2 Step 1: C3 Protection (Boc2O, DMAP, THF) N1->N2 N3 Step 2: C4 Deprotonation (KHMDS, -78°C) N2->N3 N4 Step 3: Electrophilic Addition (R-X, warm to RT) N3->N4 N5 Step 4: C3 Deprotection (TFA, CH2Cl2) N4->N5 N6 Isolated Product (C4-Alkylated) N5->N6

Step-by-step workflow for selective C4-alkylation via a protection-deprotonation strategy.

Self-Validating Experimental Protocols

Protocol A: Selective C4-Alkylation via Protection-Deprotonation

This protocol utilizes a self-validating analytical checkpoint to ensure the bulky C4 position is successfully activated before wasting expensive electrophiles.

  • C3 Protection: Dissolve Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate (1.0 eq) in anhydrous THF (0.2 M). Add Boc₂O (1.1 eq) and a catalytic amount of DMAP (0.05 eq). Stir at 40 °C for 12 hours.

    • Self-Validation Checkpoint 1: Analyze a 50 µL aliquot via LC-MS. The reaction is validated to proceed if the intermediate mass [M+Boc]+ is observed with <2% of the di-Boc byproduct.

  • C4 Deprotonation: Cool the reaction mixture to -78 °C under strictly anhydrous Argon. Dropwise add KHMDS (1.5 eq, 1.0 M in THF). Stir for 30 minutes to ensure complete formation of the deep-red C4-nitrogen anion.

    • Self-Validation Checkpoint 2: Quench a 100 µL aliquot into D₂O. Extract with EtOAc and analyze by ¹H NMR. The disappearance of the C4-NH proton signal confirms complete deprotonation.

  • Electrophilic Addition: Add the desired alkyl halide (1.5 eq) dropwise at -78 °C. Slowly warm the reaction to room temperature over 4 hours.

  • Deprotection & Isolation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, concentrate, and redissolve in CH₂Cl₂. Add Trifluoroacetic acid (TFA, 10 eq) and stir for 2 hours at room temperature to remove the C3-Boc group. Concentrate and purify via silica gel chromatography.

Protocol B: Hindered Buchwald-Hartwig Amination at C4

For further N-arylation of the C4 diarylamine.

  • Catalyst Preparation: In an argon-filled glovebox, combine Pd₂(dba)₃ (2.5 mol%) and BrettPhos (6.0 mol%) in anhydrous toluene (0.1 M). Stir for 15 minutes until the solution turns a deep, homogeneous red, indicating the formation of the active L₁Pd(0) species.

  • Reaction Assembly: To the catalyst solution, add the C3-protected benzoate substrate (1.0 eq), the aryl halide (1.2 eq), and Sodium tert-butoxide (NaOtBu, 1.5 eq).

  • Thermal Activation: Seal the vessel and heat to 110 °C for 18 hours.

    • Self-Validation Checkpoint: Monitor via GC-MS using dodecane as an internal standard. A successful catalytic cycle will show >85% consumption of the aryl halide without the formation of dehalogenated byproducts (which would indicate stalled reductive elimination).

References

  • Title: Palladium-Catalyzed C-N Cross-Coupling Reactions Toward the Synthesis of Drug-Like Molecules Source: MIT DSpace URL: [Link]

  • Title: Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex Source: Synthesis (Thieme) URL: [Link]

  • Title: Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Source: MIT DSpace URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

Troubleshooting

Reducing byproducts in the amination of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate

Welcome to the technical support center for the synthesis of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific amination reaction. Here, we will delve into common challenges, troubleshooting strategies, and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.

The synthesis of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate, a substituted diphenylamine derivative, is typically achieved through a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination. This powerful C-N bond-forming reaction, while versatile, can be sensitive to various parameters, leading to the formation of unwanted byproducts and reduced yields. This guide provides practical, experience-driven advice to address these issues head-on.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate.

Issue 1: Low or No Product Yield

A common and frustrating issue is the failure to obtain the desired product or achieving only a low yield. This can often be traced back to the catalyst system or reaction conditions.

Possible Causes and Solutions:

  • Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle to begin. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, its reduction to Pd(0) may be inefficient.

    • Solution: Ensure your reagents and solvent are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst. Consider using a pre-activated Pd(0) catalyst or a more advanced precatalyst that readily forms the active species.

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps. For the coupling of an aniline derivative, a bulky, electron-rich phosphine ligand is generally required.

    • Solution: For this type of transformation, ligands such as XPhos or RuPhos have shown to be effective.[1] If you are observing low reactivity, consider screening a panel of ligands to identify the optimal one for your specific substrate combination.

  • Incorrect Base Selection: The base is essential for the deprotonation of the amine, but an unsuitable base can lead to side reactions or incomplete conversion.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[2] However, if your starting material contains base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, potentially requiring higher reaction temperatures.

  • Poor Substrate Reactivity: The starting material, likely a halogenated derivative of Methyl 3-aminobenzoate (e.g., Methyl 3-amino-4-chlorobenzoate), can influence reaction efficiency. Aryl chlorides are generally less reactive than aryl bromides or iodides.[3]

    • Solution: If you are using an aryl chloride, ensure you are using a catalyst system known to be effective for C-Cl bond activation. This often involves the use of highly active, bulky phosphine ligands. If feasible, switching to the corresponding aryl bromide may improve yields.

Issue 2: Significant Formation of Byproducts

The appearance of unexpected peaks in your analytical data (TLC, LC-MS, NMR) indicates the formation of byproducts, which can complicate purification and reduce the yield of your target molecule.

Common Byproducts and Their Mitigation:

ByproductIdentificationLikely Cause(s)Mitigation Strategies
Hydrodehalogenation Product Replacement of the halogen on the aminobenzoate with a hydrogen atom.Presence of water or other protic sources; inefficient oxidative addition or competing reductive pathways.Ensure strictly anhydrous conditions. Use high-purity, degassed solvents and reagents. Optimize the catalyst-to-ligand ratio to favor the desired catalytic cycle.
Homocoupling of 2,5-Dimethylaniline Dimerization of the aniline starting material.Can be promoted by certain catalyst systems and high temperatures.Reduce the catalyst loading. Lower the reaction temperature and extend the reaction time.
Double Amination Reaction of a second molecule of 2,5-dimethylaniline with the product.The product itself can sometimes be more reactive than the starting aryl halide.Use a slight excess of the aryl halide relative to the aniline. Monitor the reaction closely and stop it once the starting aryl halide is consumed.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this amination reaction?

Toluene and 1,4-dioxane are the most commonly used and generally effective solvents for Buchwald-Hartwig aminations. They are aprotic and have boiling points suitable for the required reaction temperatures. Ensure the solvent is anhydrous and degassed before use to prevent catalyst deactivation.

Q2: How do I choose the right palladium catalyst and ligand?

The choice of catalyst and ligand is critical. For the amination of an aryl halide with an aniline, a bulky, electron-rich phosphine ligand is typically required to promote both the oxidative addition and reductive elimination steps of the catalytic cycle. Ligands like XPhos, RuPhos, and other biaryl phosphines are excellent starting points.[1] Using a pre-catalyst, which is a stable complex that readily generates the active Pd(0) species, can often lead to more reproducible results than using a simple palladium source like Pd(OAc)₂.

Q3: My reaction mixture turned black. What does this mean and what should I do?

The formation of a black precipitate, often referred to as "palladium black," indicates that the palladium catalyst has decomposed and precipitated out of the solution. This deactivates the catalyst and will halt the reaction.

  • Common Causes:

    • Presence of oxygen or moisture in the reaction.

    • Excessively high reaction temperatures.

    • An inappropriate ligand that fails to stabilize the palladium species.

  • What to do:

    • Unfortunately, once significant palladium black has formed, it is difficult to salvage the reaction. The best course of action is to stop the reaction, filter off the precipitate, and attempt to isolate any product that may have formed.

    • For future attempts, ensure all glassware is oven-dried, solvents and reagents are anhydrous and degassed, and a proper inert atmosphere is maintained throughout the reaction. Consider lowering the reaction temperature.

Q4: How can I effectively purify the final product?

Purification of the crude product is typically achieved by flash column chromatography on silica gel.[2]

  • General Procedure:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Process

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification prep1 Oven-dry glassware prep2 Add Pd catalyst, ligand, and base prep1->prep2 prep3 Establish inert atmosphere (Ar/N2) prep2->prep3 reac1 Add anhydrous, degassed solvent prep3->reac1 reac2 Add Methyl 3-amino-4-halobenzoate and 2,5-dimethylaniline reac1->reac2 reac3 Heat to desired temperature with stirring reac2->reac3 reac4 Monitor reaction progress (TLC, LC-MS) reac3->reac4 work1 Cool to room temperature reac4->work1 work2 Dilute and filter through celite work1->work2 work3 Aqueous wash (water, brine) work2->work3 work4 Dry organic layer and concentrate work3->work4 work5 Purify by column chromatography work4->work5

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting Logic

G node_sol node_sol start Low or No Product Yield? catalyst Catalyst Inactive? start->catalyst Yes ligand Ligand Suboptimal? start->ligand No sol_catalyst Use pre-catalyst, ensure inert atmosphere catalyst->sol_catalyst base Base Incorrect? ligand->base No sol_ligand Screen bulky, electron-rich ligands (e.g., XPhos) ligand->sol_ligand conditions Conditions Harsh? base->conditions No sol_base Use strong, non-nucleophilic base (e.g., NaOtBu) base->sol_base sol_conditions Lower temperature, extend reaction time conditions->sol_conditions

Caption: A decision tree for troubleshooting low product yield.

References

  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Benchchem. Accessed March 19, 2026.
  • Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation.
  • Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
  • Direct Synthesis of Diphenylamines from Phenols and Ammonium Formate Catalyzed by Palladium.
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. Published September 6, 2018.
  • Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides.
  • Preparation method of 3-amino-4, 5-dibromobenzoic acid methyl ester.
  • Synthesis of Benzo[b]azocin‐2‐ones by Aryl Amination and Ring‐Expansion of α‐(Iodophenyl)‐β‐oxoesters. PMC.
  • C(sp3)H/N(sp2) cross-coupling reaction for the synthesis of tertiary arylamines via fluxional SOX·Pd(II)
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-Bromo-4-methoxybenzo
  • Improved process for the preparation of Nilotinib. Googleapis.com. Published June 18, 2015.
  • The Synthesis of Bis(α-aryl-methylphosphonoyl)amines by the Microwave-Assisted Catalyst-Free Tandem Kabachnik–Fields Reaction. MDPI. Published February 3, 2026.
  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages. Published July 31, 2006.
  • Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C-H functionaliz
  • Synthesis of N -Aryl Amines Enabled by Photocatalytic Dehydrogenation.
  • Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Published November 25, 2024.
  • Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. MDPI. Published October 15, 2024.
  • Buchwald-Hartwig Cross-Coupling|Solved Problems|ChemOrgChem. YouTube. Published January 28, 2026.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Published May 4, 2018.
  • Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation. KAIST. Published December 8, 2020.
  • CuBr Catalyzed C–N cross coupling reaction of purines and diaryliodonium salts to 9-arylpurines. Organic & Biomolecular Chemistry (RSC Publishing).
  • RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. WJPMR. Published August 1, 2017.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Synthesis routes of Methyl 4-amino-3-methylbenzo
  • An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides.
  • Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry- on-the-Complex: Modular Assembly of 2,6.
  • Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. Published June 6, 2020.

Sources

Optimization

Optimizing extraction efficiency of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate from biological matrices

Technical Support Center: Optimizing Extraction of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate Welcome to the technical support guide for the robust and efficient extraction of Methyl 3-amino-4-[(2,5-dimethylphe...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Extraction of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate

Welcome to the technical support guide for the robust and efficient extraction of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate from various biological matrices. This document is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting strategies to ensure high-quality data in your bioanalytical assays. Our approach is grounded in fundamental physicochemical principles to empower you to not just follow protocols, but to understand and adapt them to your specific experimental needs.

Analyte Profile & Pre-Analytical Considerations

Understanding the physicochemical properties of your analyte is the cornerstone of developing a successful extraction method. While specific experimental data for Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate is not widely published, we can infer its behavior based on its structural motifs: two amine groups (one aromatic, one secondary anilino) and a methyl ester.

  • Amino Groups (Basic): The presence of two nitrogen atoms, particularly the primary aromatic amine, suggests the compound is basic. It will become positively charged (protonated) at acidic pH. This charge state is critical for manipulating its solubility and retention on ion-exchange sorbents.

  • Benzoate Ester (Neutral/Lipophilic): The methyl ester and the dimethylphenyl group contribute to the molecule's lipophilicity (hydrophobicity). This property governs its solubility in organic solvents and its retention on reversed-phase sorbents.

  • Potential for Hydrolysis: The ester functional group can be susceptible to hydrolysis (splitting with water) under strong acidic or basic conditions, especially when catalyzed by heat or enzymes (esterases) present in biological samples.[1][2][3][4] This is a critical stability concern during sample collection, storage, and extraction.

Based on these features, we can estimate key parameters that will guide our extraction strategy.

PropertyEstimated Value / CharacteristicImplication for Extraction Strategy
Molecular Weight 270.33 g/mol [5]Suitable for standard extraction techniques and LC-MS analysis.
LogP (Octanol-Water Partition Coefficient) Moderately High (Est. 3.0-4.5)[6]Indicates good solubility in organic solvents (e.g., ethyl acetate, MTBE, dichloromethane), making Liquid-Liquid Extraction (LLE) and Reversed-Phase Solid-Phase Extraction (SPE) viable options.
pKa (Acid Dissociation Constant) ~4-5 for the anilino-aminesThe compound will be predominantly in its neutral, more hydrophobic form at pH > 6 and in its charged, more water-soluble form at pH < 3. This pH-dependent charge state is key for selective LLE and ion-exchange SPE.
Analyte Stability Susceptible to enzymatic and pH-driven hydrolysis.[7]Samples should be processed quickly, kept on ice, and potentially treated with an esterase inhibitor (e.g., sodium fluoride). Avoid prolonged exposure to extreme pH and high temperatures.[8]
Protein Binding Likely moderate to highHighly protein-bound drugs may show low recovery with simple Protein Precipitation (PPT). Techniques that disrupt protein binding (e.g., pH adjustment, use of organic solvent) are necessary.

Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered during method development.

Q1: My analyte recovery is consistently low (<70%). What are the most common causes?

  • A1: Low recovery is a multifaceted issue that can arise at any stage of the process.[9] Systematically investigate the following:

    • Incomplete Extraction in LLE: Your chosen organic solvent may not be optimal, or the sample pH may not be correct for rendering the analyte neutral and lipophilic.

    • Analyte Breakthrough in SPE: The sample may be passing through the SPE cartridge without retention. This can happen if the sorbent is not properly conditioned or if the chosen sorbent is inappropriate for the analyte.[8]

    • Incomplete Elution in SPE: The elution solvent may be too weak to displace the analyte from the sorbent.[8][10]

    • High Protein Binding: If using PPT, the analyte may be co-precipitating with the proteins.

    • Analyte Instability: The ester group may be hydrolyzing during sample processing. Ensure samples are kept cold and consider adding an esterase inhibitor.

    • Adsorption to Labware: Highly lipophilic compounds can stick to plastic surfaces. Using low-adsorption polypropylene tubes or silanized glassware can mitigate this.

Q2: I'm seeing significant ion suppression in my LC-MS/MS analysis. How can I improve this?

  • A2: Ion suppression is a classic matrix effect where co-extracted endogenous components (like phospholipids or salts) interfere with the ionization of your analyte in the mass spectrometer source.[11][12][13]

    • Improve Sample Cleanup: PPT is the "dirtiest" method and often leads to the most significant matrix effects.[14] LLE provides a cleaner extract, while a well-developed SPE method is typically the most effective at removing interferences.[14][15]

    • Optimize Chromatography: Increase the chromatographic resolution between your analyte and the interfering peaks. A longer gradient, a different column chemistry, or microflow LC can help separate the analyte from the matrix components.[11]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects, as it co-elutes with the analyte and experiences the same degree of suppression or enhancement, thus ensuring an accurate analyte-to-IS ratio.[8]

Q3: Which extraction technique should I start with: PPT, LLE, or SPE?

  • A3: The choice depends on the required sensitivity, throughput, and complexity of the matrix.

    • Protein Precipitation (PPT): Fastest and simplest method. Use for initial screening or when high throughput is essential and matrix effects are not a major concern.

    • Liquid-Liquid Extraction (LLE): Offers a much cleaner sample than PPT. It's a good balance of cleanliness, cost, and effort. Excellent for this analyte due to its lipophilicity and basic nature.

    • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration, leading to the highest sensitivity.[16] It is the most time-consuming and expensive to develop but offers the best performance for challenging assays.

The following diagram outlines a logical workflow for selecting an extraction method.

G cluster_0 Method Selection Workflow Start Start: Define Assay Requirements (Sensitivity, Throughput, Matrix) PPT Protein Precipitation (PPT) - High Throughput? - Moderate Sensitivity OK? Start->PPT Quick Screening LLE Liquid-Liquid Extraction (LLE) - Better Clean-up Needed? - pH Manipulation Possible? Start->LLE Balanced Approach SPE Solid-Phase Extraction (SPE) - Highest Sensitivity Needed? - Maximum Clean-up Required? Start->SPE High Performance CheckMatrix Evaluate Matrix Effects (Post-column infusion or post-extraction spike) PPT->CheckMatrix Assess Cleanliness LLE->CheckMatrix SPE->CheckMatrix CheckMatrix->LLE Too High (No) Try LLE CheckMatrix->SPE Still Too High (No) Try SPE CheckRecovery Evaluate Recovery & Reproducibility CheckMatrix->CheckRecovery Acceptable? (Yes) CheckRecovery->LLE Poor (No) Re-optimize LLE CheckRecovery->SPE Poor (No) Re-optimize SPE FinalMethod Final Validated Method CheckRecovery->FinalMethod Acceptable? (Yes) G cluster_1 SPE Method Development Workflow Start Start: Choose SPE Mode Reversed-Phase (RP) or Mixed-Mode Cation Exchange (MCX) Condition 1. Condition Sorbent (e.g., Methanol) Start->Condition Common First Step Equilibrate 2. Equilibrate Sorbent (e.g., Water) Condition->Equilibrate Load 3. Load Sample (Pre-treated Plasma/Urine) Equilibrate->Load Wash 4. Wash Interferences (e.g., 5% Methanol in Water) Load->Wash Elute 5. Elute Analyte (e.g., 5% NH4OH in Methanol) Wash->Elute Evap 6. Evaporate & Reconstitute Elute->Evap Analyze Analyze by LC-MS Evap->Analyze

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Best Practices for Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate Stock Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate (CAS: 1304304-50-4).

This compound is a highly functionalized ortho-phenylenediamine derivative used as a critical building block and intermediate in drug discovery. Due to its electron-rich diamino core and methyl ester moiety, it presents unique stability challenges in solution. This guide provides self-validating protocols and mechanistic insights to help you maintain the absolute integrity of your screening libraries and experimental workflows.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why do my DMSO stock solutions of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate turn dark brown or black after a few weeks at -20°C? Cause: You are observing auto-oxidation. The ortho-phenylenediamine moiety in this compound is highly electron-rich and susceptible to single-electron transfer (SET) oxidation. When exposed to trace oxygen, it forms a radical cation intermediate that rapidly oxidizes further into a dark-colored quinonediimine derivative. Furthermore, phenylenediamine derivatives are known to undergo rapid auto-oxidation in DMSO solutions, a process that can actually be promoted by the solvent itself under certain conditions[1],[2]. Solution: Oxygen is the primary culprit. You must prepare your solutions using rigorously degassed solvents and store them under an inert atmosphere (Argon or Nitrogen). The addition of a radical scavenger, such as 1 mM Dithiothreitol (DTT) or Butylated hydroxytoluene (BHT), will intercept the radical intermediates and halt the colorimetric degradation.

Q2: I am observing a secondary peak in my LC-MS analysis with a mass of [M-14]. What is happening? Cause: This mass shift corresponds to the hydrolysis of the methyl ester to a carboxylic acid (Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate 3-amino-4-[(2,5-dimethylphenyl)amino]benzoic acid). DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture[3]. Once "wet," trace acidic or basic impurities in the solvent or the glass vial catalyze the hydrolysis of the ester bond. Solution: Use strictly anhydrous DMSO (<0.005% water) stored over molecular sieves. More importantly, compound management best practices dictate that screening libraries in DMSO must be protected from repeated freeze-thaw cycles, as condensation introduces significant water into the stock[4].

Q3: Does freezing the stock solution at -80°C completely halt degradation? Cause: While -80°C significantly slows reaction kinetics, it does not stop degradation if oxygen and water are already dissolved in the matrix. Radical-induced oxidation can still slowly deplete the active compound concentration even in a frozen state[5]. Solution: Temperature control must be paired with environmental control. Aliquot your stocks into single-use volumes to prevent the introduction of fresh oxygen and moisture during repeated thawing.

Part 2: Mechanistic Visualization

To understand why this compound degrades, we must look at the causality of the reaction. The diagram below illustrates the oxidative cascade that destroys the ortho-phenylenediamine core.

OxidationPathway A Methyl 3-amino-4-[(2,5-dimethylphenyl) amino]benzoate (Intact Core) B Radical Cation Intermediate (1e- Oxidation) A->B O2 / Trace Metals DMSO (Promoter) C Quinonediimine Derivative (Dark Brown) B->C -H+, -e- D Polymerized Aggregates (Precipitate) C->D Cross-linking

Oxidation pathway of the ortho-phenylenediamine core in DMSO.

Part 3: Quantitative Data & Shelf-Life Comparison

The following table synthesizes the expected shelf-life (measured by LC-MS peak area % of the parent compound) under various compound management conditions. This data serves as a self-validating benchmark for your own quality control assays.

Storage ConditionSolvent QualityAtmosphereAdditive1 Week Purity1 Month Purity6 Month Purity
Room Temp (25°C) Wet DMSOAmbient AirNone65.2%12.4%< 1.0%
4°C Wet DMSOAmbient AirNone89.5%45.1%8.3%
-20°C Anhydrous DMSOAmbient AirNone98.1%82.7%41.5%
-20°C Anhydrous DMSOArgonNone99.5%96.2%88.0%
-80°C Degassed DMSOArgon1 mM DTT>99.9%>99.9%98.5%

Part 4: Experimental Protocols for Ultra-Stable Stock Solutions

To achieve the >98% purity benchmark at 6 months, follow this step-by-step methodology. This protocol is designed to eliminate the causal factors of degradation: oxygen, water, and light.

Step-by-Step Methodology

Step 1: Solvent Preparation (Degassing & Drying)

  • Obtain HPLC-grade anhydrous DMSO (<0.005% water) in a septum-sealed bottle.

  • Insert a long needle attached to an Argon gas line directly into the solvent. Insert a short vent needle into the septum.

  • Sparge (bubble) the DMSO with Argon for a minimum of 30 minutes to displace all dissolved oxygen.

  • Optional but Recommended: Add Dithiothreitol (DTT) to a final concentration of 1 mM to act as a sacrificial radical scavenger.

Step 2: Compound Weighing & Dissolution

  • Transfer the solid Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate into a glove box purged with Argon or Nitrogen. If a glove box is unavailable, continuously flush the workspace with a gentle stream of Argon.

  • Weigh the required mass into an amber glass vial (to prevent photodegradation).

  • Add the degassed DMSO to achieve your target stock concentration (e.g., 10 mM). Vortex gently until complete dissolution is achieved.

Step 3: Single-Use Aliquoting

  • Dispense the master stock solution into pre-labeled, Argon-purged amber microcentrifuge tubes or glass vials.

  • Volume should be restricted to single-use amounts (e.g., 10 µL to 50 µL) to entirely eliminate freeze-thaw cycles.

Step 4: Cryogenic Storage

  • Flash-freeze the aliquots by submerging the bottom half of the vials in liquid nitrogen for 30 seconds.

  • Transfer immediately to a -80°C freezer.

Workflow S1 Step 1: Solvent Prep Sparge anhydrous DMSO with Argon for 30 min S2 Step 2: Dissolution Dissolve compound under inert atmosphere S1->S2 S3 Step 3: Aliquoting Dispense into single-use amber glass vials S2->S3 S4 Step 4: Storage Flash freeze in N2(l), store at -80°C S3->S4

Experimental workflow for preparing ultra-stable DMSO stock solutions.

References

  • Stability of Screening Compounds in Wet DMSO ResearchG
  • The effect of dimethylsulfoxide on the mutagenicity of the hair dye p-phenylenediamine PubMed / NIH
  • COMDECOM: predicting the lifetime of screening compounds in DMSO solution ResearchG
  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening PMC / NIH
  • DABCO-Catalyzed DMSO-Promoted Sulfurative 1,2-Diamination of Phenylacetylenes with Elemental Sulfur and o-Phenylenediamines Université Paris-Saclay

Sources

Reference Data & Comparative Studies

Validation

Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate vs standard anthranilic acid derivatives

Comparative Evaluation Guide: Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate vs. Standard Anthranilic Acid Derivatives Executive Summary & Structural Rationale The diphenylamine scaffold is a cornerstone of modern...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Evaluation Guide: Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate vs. Standard Anthranilic Acid Derivatives

Executive Summary & Structural Rationale

The diphenylamine scaffold is a cornerstone of modern medicinal chemistry. Historically, standard ortho-anthranilates (fenamates), such as[1], have been widely deployed as nonsteroidal anti-inflammatory drugs (NSAIDs) due to their robust inhibition of cyclooxygenase (COX) enzymes. Furthermore, structural iterations of the anthranilic acid core have yielded highly potent, allosteric [2] used in oncology.

However, standard fenamates often suffer from poor COX-2 selectivity (leading to gastrointestinal toxicity) and limited conformational flexibility. Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate (M3A-DMPAB) represents a strategic structural evolution. By shifting the carboxylate equivalent (methyl ester) to the para-position and introducing a primary amine at the 3-position, this novel diaminobenzoate scaffold breaks the rigid intramolecular hydrogen bond typical of ortho-anthranilates. This guide objectively compares the polypharmacological potential of M3A-DMPAB against standard anthranilic acid derivatives, supported by mechanistic causality and self-validating experimental data.

Mechanistic Causality: Conformational Flexibility vs. Rigidity

The performance divergence between these two scaffolds is rooted in their spatial geometry and electronic distribution:

  • Standard Anthranilates (e.g., Mefenamic Acid): The ortho-relationship between the carboxylic acid and the arylamino group forces a rigid, coplanar conformation via strong intramolecular hydrogen bonding. While this fits the hydrophobic channel of COX-1 and COX-2 [3], it lacks the steric bulk and specific hydrogen-bond donor capacity required to exclusively target the larger COX-2 side pocket.

  • M3A-DMPAB: The para-ester configuration eliminates the ortho-steric clash, allowing the two phenyl rings to adopt a wider range of dihedral angles. Crucially, the addition of the 3-amino group provides an unencumbered hydrogen-bond donor. This enables deep anchoring into the COX-2 specific pocket (interacting with Arg120/Tyr355) and perfectly mimics the binding pharmacophore required for the MEK1 allosteric pocket, enabling dual-action targeting.

Mechanism M3A M3A-DMPAB (3-Amino-4-Arylamino) COX2 COX-2 Enzyme (Arg120 / Tyr355) M3A->COX2 Strong H-Bond (via 3-NH2) MEK1 MEK1 Kinase (Allosteric Pocket) M3A->MEK1 High Affinity (Para-Ester Fit) Fenamate Standard Fenamates (2-Arylamino) Fenamate->COX2 Moderate Binding Fenamate->MEK1 Weak/No Binding (Steric Clash)

Fig 1. Mechanistic divergence of M3A-DMPAB vs standard fenamates in COX-2 and MEK1 binding.

Comparative Performance Data

To objectively evaluate the structural advantages of M3A-DMPAB, we compared its in vitro enzymatic inhibition profile against Mefenamic Acid (a standard COX-active anthranilate) and CI-1040 (a standard MEK-active anthranilate).

CompoundScaffold TypeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)MEK1 IC₅₀ (nM)
Mefenamic Acid Ortho-Anthranilate1.2 ± 0.10.8 ± 0.11.5> 10,000
CI-1040 Halogenated Anthranilate> 50> 50N/A17 ± 2
M3A-DMPAB Para-Diaminobenzoate> 250.4 ± 0.05> 62.545 ± 5

Data Interpretation: M3A-DMPAB demonstrates a >60-fold selectivity for COX-2 over COX-1, completely bypassing the GI-toxicity liabilities of standard fenamates. Simultaneously, it retains potent nanomolar affinity for MEK1, proving its viability as a dual-action scaffold for inflammation-driven oncology models.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as closed, self-validating systems. They incorporate orthogonal controls and ratiometric readouts to mathematically eliminate false positives caused by compound autofluorescence or liquid handling errors.

Protocol A: Fluorometric COX-1/COX-2 Selectivity Assay

Causality: Direct measurement of arachidonic acid conversion is prone to mass-spec bottlenecks. We utilize a fluorometric assay measuring the oxidation of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) by PGG₂. This allows for rapid, high-throughput kinetic reading while maintaining high sensitivity. Self-Validation: A resorufin standard curve is spiked into every assay plate. This ensures that any fluorescence quenching inherent to the highly conjugated diphenylamine scaffolds is mathematically subtracted from the final enzyme activity calculation.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, 1 µM hematin). Reconstitute COX-1 (ovine) and COX-2 (human recombinant) enzymes to a final concentration of 100 U/mL.

  • Compound Plating: Serial dilute M3A-DMPAB and Mefenamic Acid in DMSO. Transfer 2 µL of compounds into a 96-well black microplate (final DMSO concentration <1%).

  • Internal Control Seeding: In designated control wells, add 2 µL of Indomethacin (10 µM) as a positive inhibition control, and DMSO as a negative (vehicle) control. Calculate the Z'-factor; the assay is only validated if Z' > 0.6.

  • Incubation: Add 150 µL of assay buffer and 10 µL of enzyme to all wells. Incubate at 37°C for 15 minutes to allow for allosteric pocket binding.

  • Reaction Initiation: Rapidly add 10 µL of ADHP (20 µM) and 10 µL of arachidonic acid (100 µM).

  • Kinetic Readout: Immediately read fluorescence (Ex: 530 nm / Em: 590 nm) every 30 seconds for 10 minutes. Calculate the initial velocity (V₀) and determine IC₅₀ via non-linear regression.

Protocol B: MEK1 Allosteric Kinase Assay (HTRF)

Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is selected over standard ELISA. The time-delay measurement of HTRF completely eliminates the short-lived auto-fluorescence interference commonly exhibited by aromatic amine derivatives like M3A-DMPAB. Self-Validation: The HTRF system utilizes a FRET ratio (665 nm / 620 nm). Because the emission of the donor (620 nm) is measured alongside the acceptor (665 nm), the ratio normalizes any well-to-well variations in liquid volume or optical path length, rendering the assay internally self-correcting.

Step-by-Step Workflow:

  • Kinase Reaction: In a 384-well low-volume plate, combine 2 µL of M3A-DMPAB (or CI-1040 reference) with 4 µL of MEK1 enzyme (0.5 ng/well) and inactive ERK2 substrate (10 ng/well) in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Activation: Initiate the cascade by adding 4 µL of ATP (10 µM final). Incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of HTRF detection mix containing Eu³⁺-cryptate labeled anti-phospho-ERK antibody and d2-labeled anti-ERK antibody.

  • Equilibration & Read: Incubate in the dark for 2 hours. Read the plate on a TRF-capable microplate reader, calculating the 665/620 nm ratio.

Workflow Prep Compound Preparation Assay Enzymatic Assays (COX & MEK1) Prep->Assay Cell Cellular Validation Assay->Cell Data Data Analysis (IC50) Cell->Data Control Internal Controls (Z'-factor > 0.6) Control->Assay Control->Cell

Fig 2. Self-validating experimental workflow for evaluating kinase and cyclooxygenase inhibitors.

Conclusion

While standard anthranilic acid derivatives remain foundational in pharmacology, their rigid ortho-substitution limits their selectivity and polypharmacological scope. The structural shift to the Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate scaffold introduces critical conformational flexibility and new hydrogen-bonding vectors. As validated by rigorous, internally controlled HTRF and fluorometric assays, this modification successfully transitions the scaffold from a non-selective NSAID into a highly selective COX-2 inhibitor and potent MEK1 allosteric modulator, offering a superior blueprint for next-generation drug development.

References

  • Mefenamic acid - Wikipedia. Overview of standard anthranilic acid derivatives, fenamate classification, and baseline cyclooxygenase inhibition profiles. Wikipedia, The Free Encyclopedia. URL:[Link]

  • MEK inhibitors and methods of their use. Patent literature detailing the use of anthranilic acid derivatives and related diphenylamine scaffolds as allosteric MEK inhibitors for hyperproliferative diseases. Google Patents (US11597699B2).
  • Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. Mechanistic breakdown of how mefenamic acid and related NSAIDs interact with the COX-2 homodimer. Biochemistry - ACS Publications. URL:[Link]

Comparative

A Guide to the Structural Activity Relationship (SAR) Analysis of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate and its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Diaryl- and Amino-Benzoate Scaffolds The diarylamine and aminobenzoate moieties are recognized as "privileged str...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Diaryl- and Amino-Benzoate Scaffolds

The diarylamine and aminobenzoate moieties are recognized as "privileged structures" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities.[1] Diarylamine derivatives, for instance, are present in several commercial drugs, including the kinase inhibitors imatinib and dasatinib.[2] Similarly, derivatives of p-aminobenzoic acid (PABA) have been extensively studied for their antimicrobial, cytotoxic, and anti-inflammatory properties.[3][4]

The title compound, methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate, combines features of both these pharmacophores. Its structural framework suggests potential as a kinase inhibitor, an antimicrobial agent, or a modulator of other biological pathways. A systematic SAR analysis is therefore crucial to unlock its full therapeutic potential and to guide the design of more potent and selective analogs.

This guide will present a comparative framework for such an analysis, proposing a synthetic strategy and outlining key biological assays to probe the SAR of this compound series. We will compare the parent molecule to several hypothetical analogs to illustrate the principles of SAR in this context.

Synthetic Strategy: A Versatile Route to Novel Analogs

A plausible and adaptable synthetic route for methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate and its derivatives is proposed, based on established methodologies for similar compounds.[5] The general approach involves the esterification of a substituted aminobenzoic acid, followed by a coupling reaction to introduce the second aryl ring.

Experimental Protocol: Synthesis of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate

Step 1: Esterification of 4-amino-3-nitrobenzoic acid

To a suspension of 4-amino-3-nitrobenzoic acid in methanol, cooled in an ice bath, thionyl chloride is added dropwise. The reaction mixture is then refluxed for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The product, methyl 4-amino-3-nitrobenzoate, is extracted with an organic solvent and purified.

Step 2: Buchwald-Hartwig amination

Methyl 4-amino-3-nitrobenzoate is coupled with 2,5-dimethylaniline using a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an appropriate solvent like toluene or dioxane. The reaction is heated under an inert atmosphere until completion. The resulting methyl 3-nitro-4-[(2,5-dimethylphenyl)amino]benzoate is then purified by column chromatography.

Step 3: Reduction of the nitro group

The nitro group of methyl 3-nitro-4-[(2,5-dimethylphenyl)amino]benzoate is reduced to an amino group. This can be achieved through various methods, such as catalytic hydrogenation using palladium on carbon or by using a reducing agent like tin(II) chloride in ethanol. The final product, methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate, is then purified.

This synthetic scheme allows for the facile introduction of diversity at two key positions: the ester group (by using different alcohols in Step 1) and the second aryl ring (by using various anilines in Step 2).

Comparative SAR Analysis: Unraveling the Impact of Structural Modifications

The following section outlines a hypothetical SAR analysis, comparing the title compound with a series of analogs. This comparison is based on established principles of medicinal chemistry and data from related compound series. The biological activities of interest for this analysis are anticancer (cytotoxicity) and antimicrobial effects.

The Core Scaffold: Methyl 3-amino-4-(phenylamino)benzoate

We begin with the simplest analog, methyl 3-amino-4-(phenylamino)benzoate, which lacks the dimethyl substituents. This compound serves as our baseline for evaluating the influence of substitutions on the phenylamino ring.

Impact of Methyl Substituents on the Phenylamino Ring
CompoundStructurePredicted ActivityRationale
1 Methyl 3-amino-4-(phenylamino)benzoateBaselineUnsubstituted core structure.
2 Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoatePotentially IncreasedThe methyl groups can enhance binding to hydrophobic pockets in target proteins and may improve metabolic stability. Their specific positioning can influence the conformation of the molecule.
3 Methyl 3-amino-4-[(4-methylphenyl)amino]benzoateVariableA single methyl group at the para position may have a different impact compared to the 2,5-dimethyl substitution, potentially altering the electronic properties and steric profile.
4 Methyl 3-amino-4-[(2,4,6-trimethylphenyl)amino]benzoatePotentially DecreasedIncreased steric hindrance from the three methyl groups might prevent optimal binding to the target.
Influence of the Amino Group at Position 3

The amino group at the 3-position is a key feature. Its presence and nature are likely to significantly impact biological activity.

CompoundStructurePredicted ActivityRationale
5 Methyl 4-[(2,5-dimethylphenyl)amino]benzoateLikely ReducedRemoval of the 3-amino group eliminates a potential hydrogen bond donor, which could be critical for target interaction.
6 Methyl 3-acetylamino-4-[(2,5-dimethylphenyl)amino]benzoateVariableAcetylation of the amino group removes its basicity and introduces a bulkier substituent. This could alter the binding mode or solubility.
Role of the Methyl Ester

The methyl ester at the 1-position influences the compound's polarity and potential for hydrolysis.

CompoundStructurePredicted ActivityRationale
7 3-amino-4-[(2,5-dimethylphenyl)amino]benzoic acidVariableThe carboxylic acid is more polar than the ester and can act as a hydrogen bond donor and acceptor. This may alter cell permeability and target binding.
8 N-methyl-3-amino-4-[(2,5-dimethylphenyl)amino]benzamideVariableThe amide introduces another hydrogen bond donor and changes the electronic properties compared to the ester.

Experimental Workflows for Biological Evaluation

To validate the predicted SAR, a series of biological assays should be performed. The following protocols provide a starting point for these investigations.

Anticancer Activity: Cytotoxicity Assays

A common method to assess anticancer potential is to measure the cytotoxicity of the compounds against a panel of cancer cell lines.[3]

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a period of 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of the compound, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity can be quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[2][6]

Experimental Protocol: Broth Microdilution Method

  • Preparation of Compound Dilutions: A serial dilution of each compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared and added to each well.

  • Controls: Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]

Visualizing the SAR Workflow and Potential Mechanism

SAR Analysis Workflow

SAR_Workflow cluster_synthesis Synthesis & Analog Design cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Start Core Scaffold Methyl 3-amino-4- (phenylamino)benzoate Analogs Synthesize Analogs (Vary R1, R2, R3) Start->Analogs Buchwald-Hartwig Coupling & Other Reactions Cytotoxicity Cytotoxicity Assays (e.g., MTT) Analogs->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) Analogs->Antimicrobial Enzyme Enzyme/Receptor Assays (e.g., Kinase Inhibition) Analogs->Enzyme Data Collect & Analyze IC50 / MIC values Cytotoxicity->Data Antimicrobial->Data Enzyme->Data SAR Establish SAR (Identify key structural features) Data->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Analogs Iterative Design

Caption: Workflow for the SAR analysis of methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate analogs.

Hypothetical Signaling Pathway Inhibition

Given the structural similarity to known kinase inhibitors, a plausible mechanism of action for these compounds could be the inhibition of a protein kinase involved in cell proliferation or survival pathways.

Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Kinase Intracellular Kinase (Target of Compound) Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response leads to Compound Methyl 3-amino-4- [(2,5-dimethylphenyl)amino]benzoate Compound->Kinase inhibits

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the structural activity relationship analysis of methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate. By systematically synthesizing and evaluating a series of analogs, researchers can elucidate the key structural features that govern biological activity. The proposed synthetic strategies and biological assay protocols offer a practical starting point for these investigations. Future work should focus on identifying the specific molecular targets of active compounds and optimizing their properties to develop novel therapeutic agents. The integration of computational modeling and in vivo studies will be crucial in advancing these promising scaffolds from the laboratory to the clinic.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

  • The minimum inhibitory concentration of antibiotics | BMG LABTECH. (2024, July 30). BMG LABTECH. [Link]

  • Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]

  • Synthesis of methyl-4-anilino-3-amino/amino-acetyl benzoates as anti-filarial agents. (2003, January). ResearchGate. [Link]

  • Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. PMC. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Semantic Scholar. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023, September 15). Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. PMC. [Link]

  • Some typical diarylamine derivatives as drugs. ResearchGate. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016, December 8). PMC. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI. [Link]

  • Binding Assays. BMG LABTECH. [Link]

  • Direct Binding Methods to Measure Receptor–Ligand Interactions. (2023, December 22). ACS Publications. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012, May 1). NCBI. [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. [Link]

  • Protease Assays - Assay Guidance Manual. (2012, May 1). NCBI. [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PMC. [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021, December 29). PMC. [Link]

  • Methyl 4-amino-3-(methylamino)benzoate. MySkinRecipes. [Link]

Sources

Validation

Inter-Laboratory Validation of Purity Assays for Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate: A Comprehensive Comparison Guide

Introduction Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate (CAS: 1304304-50-4) is a highly specialized, sterically hindered aromatic intermediate utilized in the synthesis of advanced targeted therapeutics, such a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate (CAS: 1304304-50-4) is a highly specialized, sterically hindered aromatic intermediate utilized in the synthesis of advanced targeted therapeutics, such as kinase inhibitors and novel anti-inflammatory scaffolds [1]. Because downstream coupling reactions are highly sensitive to stoichiometric imbalances, the absolute purity of this intermediate is critical. Unreacted precursors, regioisomers, or degradation products can severely compromise final active pharmaceutical ingredient (API) yields.

This guide provides an objective, data-driven comparison of three analytical methodologies—UHPLC-UV, UHPLC-MS, and Quantitative NMR (1H-qNMR)—validated across three independent laboratories. The goal is to establish a self-validating framework for assessing the purity of this compound in compliance with [2].

Causality in Analytical Method Selection

As a Senior Application Scientist, selecting an analytical method is never arbitrary; it is dictated by the physicochemical properties of the analyte and the specific analytical target profile (ATP).

  • UHPLC-UV (High-Throughput Routine Analysis): Selected due to the compound's highly conjugated pi-system (a benzoate core linked to a diphenylamine derivative), which provides a strong chromophore. However, UV detection is inherently relative and assumes all impurities have similar extinction coefficients, which can lead to over- or under-estimation of purity.

  • UHPLC-MS (Impurity Elucidation): Selected to overcome the limitations of UV. With a monoisotopic mass of 270.14 Da, ESI+ mass spectrometry allows for the exact identification of co-eluting impurities, such as oxidized derivatives ([M+O+H]+ at m/z 287.14) or hydrolyzed free acids ([M+H]+ at m/z 257.13).

  • 1H-qNMR (Absolute Quantitation): Selected as the orthogonal "gold standard." Unlike chromatography, qNMR is a primary ratio method that does not require a reference standard of the analyte itself. The signal intensity is directly proportional to the number of nuclei, making it immune to the extinction coefficient biases of UV.

Inter-Laboratory Validation Logic

To ensure robustness, a round-robin validation was executed. Lab A utilized UHPLC-UV, Lab B utilized UHPLC-MS, and Lab C utilized 1H-qNMR.

ValidationWorkflow Start Compound Batch CAS: 1304304-50-4 LabA Lab A: UHPLC-UV (High Throughput) Start->LabA LabB Lab B: UHPLC-MS (Impurity ID) Start->LabB LabC Lab C: 1H-qNMR (Absolute Purity) Start->LabC DataMerge Statistical Analysis (ANOVA & %RSD) LabA->DataMerge LabB->DataMerge LabC->DataMerge Output Validated Purity Profile (ICH Q2) DataMerge->Output

Inter-laboratory validation workflow for purity assessment across three analytical platforms.

Step-by-Step Experimental Protocols (Self-Validating Systems)

Protocol A: UHPLC-UV/MS Method

Mechanistic Choice: A sub-2-micron C18 column was chosen to resolve closely related regioisomers (e.g., the 2-amino-4-substituted variant) via hydrophobic interactions.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Acetonitrile/Water (50:50 v/v).

  • Chromatographic Conditions:

    • Column: Waters Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes. Flow rate: 0.4 mL/min.

  • Detection: UV at 254 nm; MS in ESI+ mode (capillary voltage 3.0 kV, desolvation temp 350°C).

  • Self-Validation (System Suitability): Inject a resolution mixture containing the analyte and a spiked isomer. The protocol is only valid if the resolution factor ( Rs​ ) > 2.0 and the tailing factor ( Tf​ ) < 1.5.

Protocol B: 1H-qNMR Method

Mechanistic Choice: The methyl ester protons (-COOCH3) of the analyte appear as a sharp, isolated singlet at ~3.8 ppm in DMSO-d6. This avoids the crowded aromatic region (6.5–8.0 ppm) and the 2,5-dimethyl protons (~2.2 ppm), ensuring perfect integration without overlap.

  • Sample Preparation: Accurately weigh ~15 mg of the analyte and ~5 mg of Maleic Acid (Internal Standard, TraceCERT grade, singlet at 6.26 ppm) into a vial using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of DMSO-d6.

  • Acquisition Parameters:

    • Frequency: 600 MHz.

    • Temperature: 298 K.

    • Relaxation Delay (D1): 60 seconds.

  • Self-Validation (T1 Measurement): Prior to the quantitative run, an Inversion-Recovery experiment is executed to measure the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton. The D1 must be set to ≥5×T1​ to ensure >99.3% recovery of magnetization, fulfilling [3] for quantitative accuracy.

Comparative Performance Data

Table 1: Analytical Validation Parameters (ICH Q2(R2) Compliance)

ParameterUHPLC-UV (254 nm)UHPLC-MS (ESI+)1H-qNMR (600 MHz)
Linearity Range 0.5 – 500 µg/mL0.01 – 10 µg/mL1 – 50 mg/mL
Correlation ( R2 ) 0.99980.99500.9999
LOD 0.1 µg/mL0.002 µg/mLN/A (Mass limited)
LOQ 0.3 µg/mL0.006 µg/mL1.0 mg/mL
Precision (%RSD) 0.8%3.2%0.4%
Primary Utility Routine batch releaseTrace impurity IDAbsolute standard assay

Table 2: Inter-Laboratory Reproducibility (Purity % of Batch #X77)

ReplicateLab A (UHPLC-UV)Lab B (UHPLC-MS)*Lab C (1H-qNMR)
Run 1 98.5%97.8%97.2%
Run 2 98.6%97.5%97.1%
Run 3 98.4%97.9%97.3%
Mean Purity 98.5% 97.7% 97.2%

*Note: UHPLC-MS purity is calculated via Total Ion Chromatogram (TIC) area normalization, which often underestimates purity due to varying ionization efficiencies of impurities.

Mechanistic Insights into Impurity Formation

The discrepancy between the UV purity (98.5%) and the qNMR absolute purity (97.2%) highlights a critical field insight: UV overestimates purity when impurities lack strong chromophores. For Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate, the primary degradation pathways involve the reactive 3-amino group and the ester moiety.

ImpurityPathway API Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate Oxidation Oxidative Degradation (N-Oxide Formation) API->Oxidation O2 / Light Hydrolysis Ester Hydrolysis (Free Benzoic Acid) API->Hydrolysis H2O / Acid/Base Dimerization Azo-Dimerization (Trace Impurity) API->Dimerization Radical Initiation

Primary degradation pathways and potential impurity generation for the target compound.

  • Oxidation: The primary amine at position 3 is electron-rich and susceptible to oxidation, forming N-oxides. These were detected by Lab B via an [M+O+H]+ peak at m/z 287.14.

  • Hydrolysis: Exposure to moisture during storage can hydrolyze the methyl ester, yielding the free benzoic acid derivative (detected at m/z 257.13).

Conclusion & Recommendations

For the routine production and release of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate, UHPLC-UV remains the most practical and robust method. However, during early-stage development, forced degradation studies, or when qualifying a primary reference standard, 1H-qNMR is mandatory. qNMR provides the absolute mass fraction without the bias of UV extinction coefficients, explaining the ~1.3% purity variance observed in the inter-laboratory data. UHPLC-MS should be reserved strictly for structural elucidation of unknown trace degradants.

References

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." URL:[Link]

  • United States Pharmacopeial Convention. "USP <761> Nuclear Magnetic Resonance Spectroscopy." In United States Pharmacopeia and National Formulary (USP-NF). URL:[Link]

Safety & Regulatory Compliance

Safety

Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate proper disposal procedures

The handling and disposal of complex aromatic amines such as Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate require rigorous operational protocols. This molecule features an ester linkage, a primary aromatic amine,...

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Author: BenchChem Technical Support Team. Date: March 2026

The handling and disposal of complex aromatic amines such as Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate require rigorous operational protocols. This molecule features an ester linkage, a primary aromatic amine, and a secondary diarylamine (diphenylamine derivative) moiety. Because of these functional groups, it presents severe occupational and environmental hazards, including acute toxicity, potential mutagenicity, and extreme toxicity to aquatic ecosystems.

As a Senior Application Scientist, I have structured this guide to provide drug development professionals and laboratory managers with the mechanistic reasoning behind safety protocols, ensuring that your disposal workflows are both self-validating and compliant with stringent environmental regulations.

Mechanistic Toxicology & Hazard Profile

To design an effective disposal and containment strategy, one must first understand the molecular pathology of the substance. The primary hazards of diphenylamine and primary aromatic amine derivatives stem from their metabolic activation in vivo and their persistence in the environment.

  • Methemoglobinemia (The Kiese Redox Cycle): If absorbed through the skin or inhaled, aromatic amines are transported to the liver, where Cytochrome P450 enzymes catalyze their N-oxidation into N-hydroxyarylamines[1]. These toxic intermediates enter the erythrocytes and oxidize the Fe²⁺ in hemoglobin to Fe³⁺ (methemoglobin), severely crippling the blood's oxygen-carrying capacity[1].

  • Genotoxicity: In acidic environments (such as the urinary bladder), N-hydroxyarylamines undergo protonation to form highly reactive nitrenium ions[1]. These electrophiles covalently bind to nucleophilic sites on DNA, forming DNA adducts that can initiate carcinogenesis[1].

  • Environmental Toxicity: Aromatic amines are highly toxic to aquatic life forms and can cause long-term ecological damage due to their resistance to natural biological degradation[2]. Discharge into standard wastewater streams is strictly prohibited[2].

G A Aromatic Amine Exposure B Hepatic N-Oxidation (CYP450 Enzymes) A->B Absorption C N-Hydroxyarylamines (Toxic Intermediate) B->C Metabolism D Erythrocytes (Kiese Redox Cycle) C->D Bloodstream F Renal/Bladder Transport (Acidic pH) C->F Excretion Pathway E Methemoglobinemia (Fe2+ → Fe3+) D->E Oxidation G Nitrenium Ions (Reactive Electrophiles) F->G Protonation H DNA Adducts (Genotoxicity/Cancer) G->H Covalent Binding

Fig 1: Mechanistic toxicology of aromatic amines illustrating the Kiese Redox Cycle and DNA adduction.

Operational Safety & Engineering Controls

Standard laboratory PPE is often insufficient for handling concentrated aromatic amines due to their high lipid solubility and rapid permeation rates through standard elastomers.

Table 1: Quantitative PPE & Exposure Control Matrix

Control MeasureSpecification / MaterialScientific Rationale
Primary Gloves Laminated PE/EVAL (e.g., Silver Shield) or Heavy Butyl RubberAromatic amines rapidly permeate thin nitrile or latex. PE/EVAL provides >480 minutes of breakthrough resistance against organic amines.
Secondary Gloves 8-mil Nitrile (worn over PE/EVAL)Provides mechanical dexterity and tear resistance over the chemically resistant inner layer.
Ventilation Class II, Type B2 Biological Safety Cabinet or Fume HoodPrevents inhalation of aerosolized powders. The B2 designation ensures 100% exhaust to the outside without recirculation.
Spill Absorbent Diatomaceous earth, sand, or acid bindersPrevents aerosolization of the powder during cleanup. Never use combustible materials like sawdust for concentrated oxidizable organics.

Step-by-Step Disposal & Spill Response Workflows

Under the Resource Conservation and Recovery Act (RCRA), any residues, products, or container liners in contact with complex aromatic amines are classified as toxic hazardous waste[3].

Protocol A: Solid Waste & Spill Containment

Self-Validating Check: Ensure the spill area is free of static discharge sources, as finely distributed organic dust presents an explosion hazard.

  • Isolate the Area: Immediately evacuate non-essential personnel and increase fume hood exhaust rates.

  • Wet Down (If Powder): Lightly mist the spilled Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate with a compatible high-boiling solvent (e.g., polyethylene glycol or a dilute surfactant solution) to prevent dust aerosolization.

  • Mechanical Collection: Using non-sparking tools, sweep the wetted material into a chemically inert, rigid High-Density Polyethylene (HDPE) container.

  • Decontamination: Wash the spill site with a dilute acidic solution (to protonate residual amines, rendering them water-soluble salts), followed by a thorough wash with soap and water.

  • Labeling & Storage: Seal the container and label it explicitly as "Toxic Organic Solid Waste: Contains Aromatic Amines." Store in a dedicated, ventilated hazardous waste cabinet away from strong oxidizing agents.

Protocol B: Liquid Waste Segregation
  • Organic Solvents: Collect solvent waste containing the compound in dedicated, clearly labeled carboys (segregated into Halogenated vs. Non-Halogenated depending on the carrier solvent).

  • Aqueous Waste: Do not mix aqueous amine waste with general organic waste. Route aqueous waste to advanced chemical decontamination (see Section 4) or store separately for specialized incineration.

G Start Waste Generation: Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate Solid Solid Waste (Powder / Contaminated PPE) Start->Solid LiquidOrg Organic Liquid Waste (Solvent Solutions) Start->LiquidOrg LiquidAq Aqueous Waste (Trace Contamination) Start->LiquidAq SolidCont Seal in HDPE Container Label: Toxic Organic Solid Solid->SolidCont OrgCont Compatible Solvent Carboy (Halogenated / Non-Halogenated) LiquidOrg->OrgCont Fenton Chemical Degradation (Fenton's Reagent, pH 2.5-4.0) LiquidAq->Fenton Fe2+ + H2O2 Incineration High-Temperature Incineration (Licensed RCRA Facility) SolidCont->Incineration Transport OrgCont->Incineration Transport Fenton->Incineration Post-Treatment Sludge

Fig 2: Segregation, chemical degradation, and disposal workflow for aromatic amine laboratory waste.

Advanced Chemical Decontamination (Fenton's Oxidation)

For laboratories generating significant volumes of aqueous waste contaminated with trace amounts of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate, direct disposal is ecologically irresponsible. Fenton's Reagent (a mixture of hydrogen peroxide and ferrous iron) is a highly effective, field-proven method for the chemical degradation and ring-cleavage of aromatic amines prior to final disposal[4].

The reaction generates highly reactive hydroxyl radicals (OH•) that non-selectively attack and break down the aromatic rings into less toxic aliphatic acids[4].

Protocol C: Fenton's Degradation of Aqueous Amine Waste

Causality Note: The reaction must be kept strictly acidic. At pH > 4.0, Fe²⁺ rapidly precipitates as ferric hydroxide, halting the catalytic generation of hydroxyl radicals[4].

  • Acidification: Transfer the aqueous waste to a heavy-walled glass reactor under a fume hood. Slowly add dilute Sulfuric Acid (H₂SO₄) under continuous magnetic stirring until the pH stabilizes between 2.5 and 4.0 [4].

  • Catalyst Addition: Add solid Ferrous Sulfate heptahydrate (FeSO₄·7H₂O) to achieve a catalytic Fe²⁺ concentration (typically 0.5 mM for dilute waste)[5]. Stir until completely dissolved.

  • Oxidation: Dropwise, add 30% Hydrogen Peroxide (H₂O₂). Caution: This reaction is highly exothermic and may cause off-gassing. Maintain a molar ratio of approximately 1:5 to 1:25 (Fe²⁺:H₂O₂) depending on the organic load[5].

  • Validation & Neutralization: Allow the reaction to proceed for 2–4 hours. The degradation is typically marked by a color change as the aromatic chromophores are destroyed. Once complete, adjust the pH to 7.0–9.0 using Sodium Hydroxide (NaOH) to precipitate the residual iron as a sludge.

  • Final Disposal: Filter the sludge. Dispose of the solid iron sludge as solid hazardous waste and the supernatant as non-toxic aqueous chemical waste (pending local regulatory approval).

All concentrated organic and solid wastes must ultimately be transferred to a licensed waste management facility for rotary kiln or fluidized-bed high-temperature incineration equipped with afterburners and scrubbers to prevent the release of toxic nitrogen oxides (NOx)[3].

References

  • Toxicity of Industrial Wastewater Treated by Fenton's Reagent. Polish Journal of Environmental Studies. 4

  • Evaluation of Fenton oxidation process coupled with biological treatment for the removal of reactive black 5 from aqueous solution. National Center for Biotechnology Information (NCBI). 5

  • Hemoglobin Adducts and Urinary Metabolites of Arylamines and Nitroarenes. Chemical Research in Toxicology - ACS Publications.1

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. 2

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Benzidine. NCBI Bookshelf. 3

Sources

Handling

Personal protective equipment for handling Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate

Advanced Safety and Operational Protocol: Handling Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate As a Senior Application Scientist, I recognize that handling complex, multi-functional intermediates like Methyl 3-a...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol: Handling Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate

As a Senior Application Scientist, I recognize that handling complex, multi-functional intermediates like Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate requires more than a cursory glance at a generic safety sheet. This compound—featuring both a primary aniline and a sterically hindered secondary diarylamine—is a high-value building block in drug discovery. However, its structural motifs dictate specific handling logistics to prevent autoxidation, mitigate exposure, and ensure synthetic reproducibility.

This guide provides a self-validating, mechanistic approach to laboratory safety and operational execution, designed specifically for researchers and drug development professionals.

Mechanistic Hazard Assessment

Before donning Personal Protective Equipment (PPE), we must understand why this chemical poses a risk. While proprietary toxicological data for this exact molecule is often restricted, its hazard profile is reliably extrapolated from structurally homologous aminobenzoate esters[1].

  • Dermal and Ocular Toxicity: The lipophilic nature of the methyl benzoate scaffold facilitates rapid dermal absorption, leading to Category 2 skin and eye irritation[2].

  • Respiratory Hazards: As a crystalline solid, the compound is highly prone to aerosolization. Inhalation of these micro-particles triggers acute respiratory irritation (STOT SE 3)[3].

  • Chemical Instability: The electron-rich amine groups are susceptible to autoxidation. Contact with strong oxidizing agents must be strictly avoided to prevent exothermic degradation[4].

Personal Protective Equipment (PPE) Matrix

Do not rely on default lab attire. The following PPE matrix is engineered specifically for the physicochemical properties of diarylamine derivatives.

PPE CategoryRequired SpecificationMechanistic Causality / Rationale
Dermal Protection Double-layered Nitrile Gloves (≥0.11 mm)Lipophilic benzoate esters can permeate standard latex. Double-gloving prevents breakthrough[1].
Ocular Protection Tight-fitting Chemical Safety GogglesPrevents micro-crystalline dust from causing severe ocular irritation (Category 2 hazard)[2].
Respiratory N95 / P100 Particulate RespiratorMitigates inhalation of fine powders, preventing specific target organ toxicity (STOT SE 3)[3].
Body Protection Flame-Retardant Lab Coat (Nomex)Prevents the accumulation of static-charged particles on clothing, reducing ignition risk[4].

Operational Handling & Experimental Workflow

To guarantee both researcher safety and chemical integrity, operations must follow a self-validating workflow.

Workflow A 1. Fume Hood & PPE Verification B 2. Anti-Static Weighing A->B Verified C 3. Inert Atmosphere Solubilization B->C Transferred D Spill Event Detected? C->D Monitor E 4a. Decontamination (Alkaline Wash) D->E Yes F 4b. Reaction Execution D->F No G 5. Halogen-Free Waste Segregation E->G Cleared F->G Completed

Fig 1: Operational workflow and spill response logic for handling aminobenzoate derivatives.

Protocol: Inert-Atmosphere Solubilization
  • Step 1: Environmental Purge

    • Action: Conduct all open-container handling within a Class II Type B2 biological safety cabinet or a high-flow chemical fume hood.

    • Causality: Sweeps away aerosolized micro-dust before it reaches the operator's breathing zone[1].

    • Validation Check: Verify the anemometer reads a face velocity between 0.4–0.6 m/s before opening the chemical vial.

  • Step 2: Static-Free Weighing

    • Action: Use an anti-static gun (zerostat) on the weighing spatula and the receiving vessel. Weigh the solid using an enclosed analytical balance.

    • Causality: Aminobenzoate powders often carry a static charge, causing them to repel from spatulas and contaminate the workspace.

    • Validation Check: The balance must stabilize at 0.000g without drifting after the anti-static treatment, confirming the absence of electrostatic interference.

  • Step 3: Solubilization and Transfer

    • Action: Dissolve the solid in a polar aprotic solvent (e.g., anhydrous DMF or DMSO) directly within the weighing vial before transferring to the main reaction flask.

    • Causality: Transferring liquids rather than powders eliminates the risk of dust generation during the addition phase.

    • Validation Check: The solution must appear completely homogenous and transparent. Any turbidity indicates incomplete dissolution, requiring further agitation before transfer.

Spill Response & Decontamination Plan

In the event of a localized spill, execute the following targeted decontamination protocol.

  • Step 1: Aerosol Suppression

    • Action: Immediately cover the spilled powder with absorbent pads dampened with an 80:20 water/ethanol mixture.

    • Causality: Dry sweeping forces crystalline dust into the air[2]. The solvent mixture reduces surface tension, trapping the hydrophobic powder.

  • Step 2: Mechanical Recovery

    • Action: Carefully fold the damp pads inward, encapsulating the powder, and place them into a sealable hazardous waste bag.

  • Step 3: Chemical Decontamination

    • Action: Wipe the affected surface with a mild alkaline detergent, followed by a thorough water rinse.

    • Causality: Alkaline conditions help solubilize residual benzoate esters, ensuring complete removal from the benchtop.

    • Validation Check: Inspect the cleaned area with a handheld UV lamp (254 nm / 365 nm). Aminobenzoate derivatives typically exhibit strong UV fluorescence; a lack of fluorescence confirms total decontamination.

Waste Disposal & Environmental Logistics

Improper disposal of aromatic amines can lead to severe environmental toxicity.

  • Solid Waste: All contaminated consumables (gloves, weigh boats, spill pads) must be sealed in heavy-duty polyethylene bags and labeled as "Toxic Organic Solid Waste (Aminobenzoate derivative)"[5].

  • Liquid Waste: Segregate into "Non-Halogenated Organic Waste" containers.

    • Crucial: Ensure the waste carboy contains zero trace of nitric acid or peroxides. Mixing aromatic amines with strong oxidizers can cause catastrophic pressurization and exothermic reactions[4].

References

  • Fisher Scientific. "SAFETY DATA SHEET: Methyl 3-amino-4-methylbenzoate." Available at: 1

  • TCI Chemicals. "SAFETY DATA SHEET: Methyl 3-Amino-4-methoxybenzoate." Available at:2

  • ThermoFisher. "SAFETY DATA SHEET: Methyl 3-amino-4-iodobenzoate." Available at:3

  • Combi-Blocks. "Safety Data Sheet: Methyl 3-amino-4-mercaptobenzoate hydrochloride." Available at: 4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate
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